SHP836
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N5/c1-9-7-23(8-10(2)21-9)16-20-6-12(15(19)22-16)11-4-3-5-13(17)14(11)18/h3-6,9-10,21H,7-8H2,1-2H3,(H2,19,20,22)/t9-,10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFRRNOLFFQBQU-AOOOYVTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=NC=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SHP836 mechanism of action in cancer cells
An in-depth analysis of the available scientific literature reveals that SHP836 is a pioneering allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). Its mechanism of action in cancer cells is centered on its ability to lock the SHP2 protein in an inactive conformation, thereby disrupting key oncogenic signaling pathways. This technical guide will provide a comprehensive overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols representative of its class of inhibitors, and visualizations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a non-competitive inhibitor of SHP2. Instead of binding to the active catalytic site, it occupies a "tunnel-like" allosteric pocket formed at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains.[1][2][3] This binding event stabilizes the auto-inhibited conformation of SHP2, where the N-SH2 domain blocks the PTP domain's active site, preventing it from accessing and dephosphorylating its substrates.[3][4][5][6]
The primary consequence of SHP2 inhibition by this compound in cancer cells is the downregulation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[1][2] SHP2 is a crucial signal transducer downstream of receptor tyrosine kinases (RTKs). Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, an action required for the full and sustained activation of RAS and the subsequent ERK signaling. By preventing this, this compound effectively dampens the proliferative and survival signals that are often hyperactive in cancers driven by RTK mutations or amplifications.[7] Beyond the RAS-ERK pathway, SHP2 is also known to play a role in modulating the PI3K-AKT and JAK-STAT signaling pathways.[1][8]
Quantitative Data
The inhibitory activity of this compound and its selectivity have been quantified in biochemical assays. While extensive cellular activity data for this compound is not as widely published as for its successor compound SHP099, the foundational biochemical data is summarized below.
| Parameter | Value | Notes |
| SHP2 IC50 | 12 µM | Half-maximal inhibitory concentration against full-length SHP2 protein.[1][9] Another source reports an IC50 of 5 µM.[4] |
| SHP1 IC50 | > 100 µM | Demonstrates selectivity against the closely related phosphatase SHP1.[1] |
| SHP2PTP IC50 | No inhibition | Shows no activity against the isolated catalytic PTP domain, confirming an allosteric mechanism.[7] |
Signaling Pathway Diagram
The following diagram illustrates the central role of SHP2 in the RAS-ERK signaling pathway and the point of intervention for this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively published. However, the methodologies used to characterize its more potent successor, SHP099, are representative of the techniques required to evaluate the mechanism of action for this class of allosteric SHP2 inhibitors.
Biochemical SHP2 Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on SHP2's phosphatase activity.
-
Principle: A synthetic phosphopeptide substrate is incubated with recombinant full-length SHP2 enzyme in the presence of varying concentrations of the inhibitor. The amount of dephosphorylated product is then measured.
-
Reagents:
-
Recombinant human SHP2 protein
-
Phosphopeptide substrate (e.g., 2P-IRS-1)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT, pH 7.2)
-
This compound dissolved in DMSO
-
Detection reagent (e.g., Malachite Green-based phosphate (B84403) detection kit)
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute into the assay buffer.
-
Add the SHP2 enzyme to the wells of a 384-well plate containing the diluted inhibitor or DMSO control.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Stop the reaction and measure the released free phosphate using the detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Western Blot Analysis of ERK Phosphorylation
This experiment assesses the downstream cellular effect of SHP2 inhibition on the MAPK pathway.
-
Principle: Cancer cells dependent on RTK signaling are treated with this compound. Cell lysates are then analyzed by Western blot to detect changes in the phosphorylation level of ERK (p-ERK), a key downstream effector.
-
Cell Lines: RTK-driven cancer cell lines (e.g., KYSE520 with FGFR2 amplification, MDA-MB-468 with EGFR amplification).
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 30 µM) or DMSO control for a specified time (e.g., 2-4 hours).
-
Wash the cells with cold PBS and lyse them on ice using a lysis buffer (e.g., CST lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK (t-ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the ratio of p-ERK to t-ERK.
-
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
-
Principle: Cells are treated with this compound for an extended period (e.g., 72 hours), and cell viability is measured, often by quantifying the ATP content, which correlates with the number of metabolically active cells.
-
Reagents:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of this compound concentrations.
-
Incubate the plate for 72 hours under standard cell culture conditions.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition concentration (GI50) from the dose-response curve.
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for evaluating a SHP2 inhibitor like this compound, from initial biochemical screening to cellular and in vivo validation.
References
- 1. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Immune Checkpoint Therapy Resistance with SHP2 Inhibition | Encyclopedia MDPI [encyclopedia.pub]
- 6. RAS Pathway Inhibitors Combined with Targeted Agents Are Active in Patient-Derived Spheroids with Oncogenic KRAS Variants from Multiple Cancer Types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sellerslab.org [sellerslab.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
SHP836: A Technical Guide to a Novel Allosteric Inhibitor of SHP2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). Its involvement in key cellular processes, including proliferation, survival, and differentiation, has positioned it as a compelling target for therapeutic intervention, particularly in oncology. SHP836 is an allosteric inhibitor of SHP2, binding to a unique pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This guide provides an in-depth technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and the experimental protocols for its characterization.
Introduction to SHP2 and Allosteric Inhibition
SHP2, encoded by the PTPN11 gene, is a crucial signaling node that positively regulates the RAS-RAF-MEK-ERK and other signaling pathways.[1][2] Dysregulation of SHP2 activity, through gain-of-function mutations or upstream signaling alterations, is implicated in various developmental disorders and cancers.[3]
Allosteric inhibition of SHP2 represents a promising therapeutic strategy. Unlike active-site inhibitors, which often suffer from poor selectivity, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that locks SHP2 in an inactive state.[3][4] this compound is one such allosteric inhibitor that stabilizes the auto-inhibited conformation of SHP2, preventing its catalytic activity.[3][4]
Mechanism of Action of this compound
This compound binds to a "tunnel-like" allosteric pocket formed at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains of SHP2.[3] This binding event stabilizes the closed, auto-inhibited conformation of the enzyme. In this conformation, the N-SH2 domain blocks the active site of the PTP domain, rendering it inaccessible to substrates.[3]
Figure 1: Mechanism of SHP2 allosteric inhibition by this compound.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound and the closely related, more potent allosteric inhibitor SHP099, for comparative purposes.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | Biochemical | Full-length SHP2 | 12 µM | [4] |
| This compound | Biochemical | SHP2 PTP Domain | >100 µM | [3] |
| SHP099 | Biochemical | Full-length SHP2 | 71 nM | [5] |
Table 1: Biochemical Activity of this compound and SHP099.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | HEK293T | Cellular Thermal Shift | SHP2-WT Stabilization | Muted effect | [1][6] |
| SHP099 | KYSE-520 | Western Blot | p-ERK Inhibition | Dose-dependent decrease | [7] |
Table 2: Cellular Activity of this compound and SHP099.
| Compound | Xenograft Model | Dosing | Endpoint | Result | Reference |
| TNO155 | RTK-driven cancer models | Oral | Tumor Growth | Tumor stasis | [2] |
| TNO155 | ALK-driven neuroblastoma | Oral | Tumor Growth | Reduced growth and invasion | [8] |
Table 3: Representative In Vivo Efficacy of a SHP2 Allosteric Inhibitor (TNO155).
Experimental Protocols
Detailed methodologies for the characterization of this compound are provided below.
Biochemical Inhibition Assay (DiFMUP)
This assay measures the ability of this compound to inhibit the phosphatase activity of SHP2 using a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP).
Figure 2: Workflow for the SHP2 biochemical inhibition assay.
Materials:
-
Recombinant full-length SHP2 protein
-
DiFMUP substrate (e.g., from a commercial supplier)
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT
-
This compound stock solution in DMSO
-
384-well black plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add SHP2 enzyme to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding DiFMUP substrate to a final concentration of 10-100 µM.[9]
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is used to measure the binding affinity and kinetics of this compound to SHP2 in real-time.
Figure 3: Workflow for Surface Plasmon Resonance (SPR) analysis.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Recombinant full-length SHP2 protein
-
This compound
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Procedure:
-
Immobilize recombinant SHP2 onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time by measuring the change in response units (RU).
-
Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Western Blotting for SHP2 Pathway Inhibition
This method assesses the effect of this compound on the phosphorylation of downstream targets of SHP2, such as ERK, in a cellular context.
Figure 4: Workflow for Western Blot analysis of SHP2 signaling.
Materials:
-
Cancer cell line expressing a receptor tyrosine kinase (e.g., KYSE-520)
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-SHP2)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2, typically at a 1:1000 dilution) overnight at 4°C.[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody (typically at a 1:2000-1:5000 dilution) for 1 hour at room temperature.[7][10]
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total ERK and a loading control (e.g., GAPDH) to ensure equal loading.
-
Quantify the band intensities to determine the effect of this compound on ERK phosphorylation.
Conclusion
This compound is a valuable tool compound for studying the biological roles of SHP2 and for the development of novel therapeutics. Its allosteric mechanism of action offers a distinct advantage over traditional active-site inhibitors. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other SHP2 allosteric inhibitors, facilitating further research and drug discovery efforts in this important area. While more potent analogs of this compound, such as SHP099 and TNO155, have advanced further in preclinical and clinical development, the foundational understanding of SHP2 allosteric inhibition provided by this compound remains critical to the field.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. SHP2 INHIBITOR TNO155 SYNERGIZES WITH ALK INHIBITORS IN ALK-DRIVEN NEUROBLASTOMA MODELS - OAK Open Access Archive [oak.novartis.com]
- 9. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
The Pivotal Role of SHP2 in RAS/MAPK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical and predominantly positive regulatory role in the RAS/Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] This pathway is fundamental to numerous cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of developmental disorders such as Noonan syndrome and various malignancies, including juvenile myelomonocytic leukemia and solid tumors.[4][5][6] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology and for the treatment of "RASopathies". This technical guide provides an in-depth overview of SHP2's function within the RAS/MAPK cascade, detailing its mechanism of action, key protein interactions, and the downstream consequences of its activity. Furthermore, it offers a compilation of quantitative data on its enzymatic activity and binding affinities, alongside detailed protocols for essential experiments utilized in its study.
Introduction to SHP2
SHP2 is a ubiquitously expressed enzyme composed of two tandem N-terminal Src homology 2 (SH2) domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with tyrosine phosphorylation sites.[4][6] In its basal state, SHP2 exists in an auto-inhibited conformation where the N-SH2 domain physically blocks the active site of the PTP domain, thereby preventing substrate access.[2][3] This tight regulation is crucial for preventing aberrant signaling.
Activation of SHP2 is a multi-step process initiated by the stimulation of receptor tyrosine kinases (RTKs) by growth factors or cytokines. This leads to the autophosphorylation of the receptor, creating docking sites for the SH2 domains of various signaling proteins, including SHP2. The binding of SHP2's SH2 domains to specific phosphotyrosine (pY) motifs on activated RTKs or scaffolding adapter proteins, such as Grb2-associated binder 1 (Gab1), induces a conformational change in SHP2.[3] This change relieves the auto-inhibition, exposing the catalytic site and enabling SHP2 to dephosphorylate its substrates.[3][7]
SHP2's Role in the RAS/MAPK Signaling Pathway
Contrary to the typical role of phosphatases as negative regulators of signaling, SHP2 is a key positive regulator of the RAS/MAPK pathway, acting upstream of RAS.[8][9] Its activation is a critical step in the signal relay from activated RTKs to RAS.
Mechanism of RAS Activation
SHP2 facilitates RAS activation through multiple, non-mutually exclusive mechanisms:
-
Dephosphorylation of Negative Regulators: SHP2 can dephosphorylate and inactivate proteins that negatively regulate RAS signaling, such as Sprouty proteins.[10]
-
Scaffolding Function: SHP2 can act as a scaffold, bringing together components of the signaling complex. For instance, it facilitates the recruitment of the Grb2-SOS1 complex to the plasma membrane, where SOS1, a guanine (B1146940) nucleotide exchange factor (GEF), can activate RAS by promoting the exchange of GDP for GTP.[11]
-
Dephosphorylation of Docking Proteins: SHP2 dephosphorylates specific sites on docking proteins like Gab1. This action is thought to regulate the duration and intensity of the signal by modulating the binding of other signaling molecules, including the p85 subunit of PI3K, thereby fine-tuning the overall signaling output.[12] Some studies suggest that SHP2 dephosphorylates RasGAP binding sites on docking proteins, reducing the recruitment of this RAS inactivator.[13]
The central role of SHP2 in activating the RAS/MAPK pathway is underscored by the fact that gain-of-function mutations in PTPN11 lead to hyperactivation of this cascade, driving cellular proliferation and contributing to oncogenesis.[5][14]
Quantitative Data
A quantitative understanding of SHP2's enzymatic activity and its interactions with binding partners is crucial for both basic research and drug development.
Enzymatic Activity of SHP2
The catalytic efficiency of SHP2 can be determined using various in vitro phosphatase assays. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters.
| Substrate | SHP2 Variant | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| pNPP | Wild-Type (catalytic domain) | 1180 | 0.58 | 491.5 | [1] |
| pNPP | T507K mutant (catalytic domain) | 590 | 0.46 | 779.7 | [1] |
| PDGFRY1021 peptide | SH-PTP2(delta SH2) | 59 | - | 1.1 x 10⁵ | [2] |
Note: Data for different substrates and SHP2 constructs are from separate studies and may not be directly comparable due to varying experimental conditions.
Binding Affinities of SHP2 SH2 Domains
The SH2 domains of SHP2 mediate its recruitment to phosphorylated signaling partners. The dissociation constant (Kd) is a measure of the affinity of this interaction.
| SH2 Domain | Phosphopeptide Ligand | Kd (nM) | Reference |
| N-SH2 | IRS-1 pY1179 | ~100-500 | [11] |
| p85 SH2 domains | YMXM motif peptides | 0.3 - 3 | [15] |
Note: Direct Kd values for SHP2 SH2 domains are not always readily available in the literature. The provided data for p85 SH2 domains illustrates the high affinity of SH2-phosphopeptide interactions.
Inhibition of SHP2 Activity
The development of SHP2 inhibitors is a major focus of cancer drug discovery. The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency.
| Inhibitor | Cell Line | Effect Measured | IC50 (nM) | Reference |
| RMC-4550 | NCI-H358 (KRASG12C) | pERK reduction | 28 | [10] |
| RMC-4550 | MIA PaCa-2 (KRASG12C) | pERK reduction | 63 | [10] |
| SHP099 | In vitro (SHP2-WT) | Dephosphorylation | 69 | [16] |
| JAB-3312 | In vitro (SHP2 activity) | Inhibition | 1.44 | [9] |
| JAB-3312 | Cellular | pERK inhibition | 0.68 - 4.84 | [9] |
Experimental Protocols
Detailed methodologies are essential for the accurate study of SHP2's function.
In Vitro SHP2 Phosphatase Assay (using DiFMUP)
This assay measures the enzymatic activity of purified SHP2 using a fluorogenic substrate.
Materials:
-
Recombinant full-length SHP2 protein
-
SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide)[17][18]
-
6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[17]
-
384-well black microplate
-
Fluorescence plate reader (excitation ~358 nm, emission ~450 nm)[3]
Procedure:
-
Prepare a working solution of SHP2 at a final concentration of 0.5 nM in the assay buffer.[17]
-
To activate full-length SHP2, add the activating peptide to the SHP2 working solution at a concentration determined by titration (e.g., 500 nM) and incubate for 20 minutes at room temperature.[17]
-
Prepare a working solution of DiFMUP in the assay buffer. The final concentration should be at the Km value for SHP2 if known, or a concentration determined by titration (e.g., 100 µM).[3]
-
To a 384-well plate, add 20 µL of the SHP2/activating peptide solution.
-
To initiate the reaction, add 5 µL of the DiFMUP solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes).[3]
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
Co-Immunoprecipitation of SHP2 and GAB1
This technique is used to determine if two proteins interact in a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Antibody against SHP2 for immunoprecipitation
-
Antibody against GAB1 for Western blotting
-
Protein A/G agarose (B213101) beads
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture and treat cells as required for your experiment (e.g., stimulate with a growth factor to induce protein-protein interactions).
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the anti-SHP2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-GAB1 antibody to detect the co-immunoprecipitated GAB1. An input control (a small fraction of the cell lysate before immunoprecipitation) should be run in parallel to confirm the presence of GAB1 in the cells.
Western Blotting for Phosphorylated ERK (p-ERK)
This is a standard method to assess the activation state of the MAPK pathway downstream of SHP2.
Materials:
-
Cell lysates prepared as in the co-immunoprecipitation protocol.
-
Primary antibody against phosphorylated ERK1/2 (p-ERK).
-
Primary antibody against total ERK1/2.
-
HRP-conjugated secondary antibody.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
TBST (Tris-buffered saline with 0.1% Tween-20).
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Quantify the protein concentration of the cell lysates.
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and perform electrophoresis.[19]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[19]
-
Incubate the membrane with the anti-p-ERK antibody (diluted in blocking buffer, e.g., 1:5000-1:10,000) overnight at 4°C.[19]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:5000-1:10,000) for 1-2 hours at room temperature.[19]
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.[19]
Visualizations
Diagrams illustrating key concepts and workflows.
Conclusion
SHP2 is a multifaceted signaling protein that acts as a critical positive regulator of the RAS/MAPK pathway. Its intricate mechanism of action, involving both catalytic and scaffolding functions, makes it a central node in cellular signal transduction. The strong association of SHP2 hyperactivation with human diseases, particularly cancer, has solidified its status as a high-priority therapeutic target. The recent development of potent and specific allosteric inhibitors of SHP2 offers promising new avenues for the treatment of RAS-driven malignancies and other related disorders. A thorough understanding of SHP2's role in signaling, supported by robust quantitative data and standardized experimental protocols, is paramount for the continued advancement of research and the development of effective therapeutic strategies targeting this key enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of protein tyrosine phosphatase SH-PTP2. Study of phosphopeptide substrates and possible regulatory role of SH2 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Kinetic Models of Modular Signaling Protein Function: Focus on Shp2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Determinants of Phosphopeptide Binding to the N-Terminal Src Homology 2 Domain of the SHP2 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3.4. Western Blotting and Detection [bio-protocol.org]
SHP836: A Technical Guide to its Allosteric Inhibition of SHP2 and Impact on the PI3K/AKT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHP836 is an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in multiple cellular signaling pathways, including the Ras-MAPK and PI3K/AKT cascades, which are central to cell proliferation, survival, and differentiation. Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers and developmental disorders. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a SHP2 inhibitor and its subsequent effects on the PI3K/AKT signaling pathway. This document details the quantitative impact of SHP2 inhibition on key pathway components, provides comprehensive experimental protocols for assessing these effects, and includes visual diagrams to elucidate the complex signaling and experimental workflows.
Introduction: this compound and the SHP2 Phosphatase
This compound is a small molecule that functions as an allosteric inhibitor of SHP2. It binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its catalytic activity. The allosteric nature of this inhibition confers a high degree of selectivity for SHP2 over other protein tyrosine phosphatases.
SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). Upon ligand binding and RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on the receptors or associated scaffolding proteins, such as Grb2-associated binder 1 (GAB1). This recruitment leads to a conformational change in SHP2, relieving its auto-inhibition and activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, which, in the context of the PI3K/AKT pathway, can modulate signaling flux.
The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. The pathway is initiated by the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Once activated, AKT phosphorylates a multitude of substrates, leading to the regulation of various cellular processes. Given the central role of the PI3K/AKT pathway in cancer, its regulation by SHP2 and the impact of SHP2 inhibitors like this compound are of significant therapeutic interest.
Quantitative Effects of SHP2 Inhibition on the PI3K/AKT Pathway
The inhibition of SHP2 by compounds with a similar mechanism to this compound, such as the more potent analog SHP099, has been shown to have a context-dependent effect on the PI3K/AKT signaling pathway. In certain cancer cell lines, particularly those driven by RTK signaling, SHP2 inhibition leads to a downstream reduction in PI3K/AKT pathway activity. This is often observed as a decrease in the phosphorylation of key pathway components. However, in other cellular contexts, inhibition of SHP2 can lead to a feedback activation of the PI3K/AKT pathway. The following table summarizes the quantitative effects of SHP2 inhibition on the PI3K/AKT pathway in various cancer cell lines.
| Cell Line | Cancer Type | SHP2 Inhibitor | Concentration | Target Protein | Change in Phosphorylation | Reference |
| KYSE520 | Esophageal Squamous Cell Carcinoma | SHP099 | 10 µM | p-AKT (S473) | ↓ | [1] |
| KYSE520 | Esophageal Squamous Cell Carcinoma | SHP099 | 10 µM | p-S6 (S235/236) | ↓ | [1] |
| T47D (BYL719 resistant) | Breast Cancer | SHP099 | 2 µM | p-AKT (S473) | ↓ | [2] |
| T47D (BYL719 resistant) | Breast Cancer | SHP099 | 2 µM | p-S6 | ↓ | [2] |
| HCC1806 | Triple-Negative Breast Cancer | SHP099 | 5 µM | p-AKT (S473) | ↓ | [2] |
| HCC1806 | Triple-Negative Breast Cancer | SHP099 | 5 µM | p-S6 | ↓ | [2] |
| JHU-022 | Head and Neck Squamous Cell Carcinoma | SHP099 | 10 µM | p-AKT (S473) | ↓ | [3] |
| JHU-022 | Head and Neck Squamous Cell Carcinoma | SHP099 | 10 µM | p-S6 | ↓ | [3] |
| Caco-2 | Colorectal Carcinoma | SHP099 | 20 µM | p-AKT (S473) | Transient ↓ followed by rebound | [4] |
Note: SHP099 is a more potent, structurally related analog of this compound and its effects are considered representative of the mechanism of action.
Experimental Protocols
This section provides a detailed methodology for assessing the effect of this compound on the PI3K/AKT pathway using Western blotting, based on protocols adapted from studies utilizing the similar SHP2 inhibitor, SHP099.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., KYSE520, T47D, HCC1806, JHU-022) are cultured in their respective recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Plating: For Western blot analysis, cells are seeded in 6-well plates at a density that allows them to reach 70-80% confluency on the day of treatment.
-
This compound Preparation: A stock solution of this compound (e.g., 10 mM in DMSO) is prepared and stored at -20°C. Working solutions are prepared by diluting the stock solution in complete culture medium to the desired final concentrations.
-
Treatment: The culture medium is aspirated from the cells and replaced with medium containing the desired concentration of this compound or vehicle control (DMSO). Cells are incubated for the specified duration (e.g., 2, 6, 24 hours).
Western Blot Analysis
-
Cell Lysis:
-
Following treatment, the medium is aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed by adding 100-200 µL of ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
The plates are scraped to collect the cell lysate, which is then transferred to a pre-chilled microcentrifuge tube.
-
The lysate is incubated on ice for 30 minutes with vortexing every 10 minutes.
-
The lysate is then centrifuged at 14,000 rpm for 15 minutes at 4°C. The supernatant (protein extract) is collected and transferred to a new tube.
-
-
Protein Quantification:
-
The protein concentration of each lysate is determined using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Equal amounts of protein (20-30 µg) from each sample are mixed with 4x Laemmli sample buffer and boiled at 95°C for 5 minutes.
-
The protein samples are loaded onto a 4-12% Bis-Tris polyacrylamide gel and separated by SDS-PAGE.
-
-
Protein Transfer:
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
The membrane is then incubated overnight at 4°C with primary antibodies diluted in the blocking buffer. Recommended primary antibodies and dilutions include:
-
Rabbit anti-phospho-AKT (Ser473) (1:1000)
-
Rabbit anti-AKT (total) (1:1000)
-
Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236) (1:1000)
-
Rabbit anti-S6 Ribosomal Protein (total) (1:1000)
-
Mouse anti-β-actin (1:5000) (as a loading control)
-
-
The membrane is washed three times for 10 minutes each with TBST.
-
The membrane is then incubated for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted 1:5000 in blocking buffer.
-
The membrane is washed again three times for 10 minutes each with TBST.
-
-
Detection:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.
-
The chemiluminescent signal is captured using a digital imaging system.
-
Densitometry analysis of the bands can be performed using image analysis software (e.g., ImageJ) to quantify the changes in protein phosphorylation. The levels of phosphorylated proteins are normalized to the total protein levels.
-
Visualization of Signaling Pathways and Workflows
To facilitate a deeper understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: SHP2-mediated regulation of the PI3K/AKT pathway.
Caption: Experimental workflow for analyzing this compound's effect on the PI3K/AKT pathway.
Conclusion
This compound represents a valuable research tool for investigating the complex role of SHP2 in cellular signaling. Its allosteric mechanism of action provides a specific means to probe the consequences of SHP2 inhibition. As demonstrated, SHP2 plays a modulatory role in the PI3K/AKT pathway, and its inhibition by this compound can lead to a reduction in pathway activity in certain cancer contexts. This effect, however, is not universal and can be influenced by the specific cellular background and the activity of upstream receptor tyrosine kinases. The provided experimental protocols and diagrams serve as a comprehensive resource for researchers aiming to investigate the intricate relationship between SHP2 and the PI3K/AKT pathway, and to explore the therapeutic potential of SHP2 inhibition in cancer and other diseases. Further research is warranted to fully elucidate the context-dependent effects of this compound and to identify predictive biomarkers for sensitivity to SHP2 inhibition.
References
- 1. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting SHP2 phosphatase in breast cancer overcomes RTK-mediated resistance to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Therapeutic Suppression of FAK-AKT Signaling Overcomes Resistance to SHP2 Inhibition in Colorectal Carcinoma [frontiersin.org]
SHP836: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SHP836, an allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document details its chemical structure, and physicochemical and pharmacological properties, and provides detailed experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a small molecule inhibitor of SHP2. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 5-(2,3-dichlorophenyl)-2-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrimidin-4-amine | [1][2] |
| Synonyms | SHP-836, SHP 836 | [1][2] |
| CAS Number | 1957276-35-5 | [1] |
| Chemical Formula | C₁₆H₁₉Cl₂N₅ | [1][2] |
| Molecular Weight | 352.26 g/mol | [1][2] |
| Appearance | Solid powder | [2] |
| Purity | >98% | [1][2] |
| Solubility | Soluble in DMSO | [2] |
| SMILES | NC1=NC(N2C--INVALID-LINK--N--INVALID-LINK--C2)=NC=C1C3=CC=CC(Cl)=C3Cl | [2] |
| InChI Key | SKFRRNOLFFQBQU-AOOOYVTPSA-N | [2] |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years. | [2] |
Mechanism of Action
This compound is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways.[3][4] In its basal state, SHP2 exists in an autoinhibited conformation where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[3] Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on receptor tyrosine kinases (RTKs) or scaffold proteins via its SH2 domains. This interaction induces a conformational change, relieving the autoinhibition and activating the phosphatase activity.[3]
This compound binds to a "tunnel" like allosteric site formed at the interface of the N-SH2, C-SH2, and PTP domains.[5] This binding stabilizes the inactive, autoinhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[6]
Signaling Pathways
SHP2 is a critical positive regulator of the RAS/MAPK signaling cascade. By inhibiting SHP2, this compound effectively downregulates this pathway, which is frequently hyperactivated in various cancers.[7][8] The diagram below illustrates the canonical RAS/MAPK pathway and the point of intervention by this compound.
Caption: SHP2-mediated activation of the RAS/MAPK pathway and inhibition by this compound.
Quantitative Data
The following table summarizes the key quantitative data for this compound's activity.
| Parameter | Value | Cell Line / Conditions | Reference(s) |
| IC₅₀ (Full-length SHP2) | 12 µM | In vitro biochemical assay | [6] |
| ΔTm (SHP2-WT) | 1.9 °C | Cellular Thermal Shift Assay (CETSA) at 50 µM this compound | [3] |
| Effect on Downstream Signaling | Downregulates DUSP6 mRNA | KYSE-520 cancer cells | [1] |
Experimental Protocols
In Vitro SHP2 Biochemical Inhibition Assay
This protocol describes a fluorescence-based assay to determine the in vitro inhibitory activity of this compound against SHP2 using a surrogate substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).[5][9]
Materials:
-
Recombinant full-length human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20[10]
-
This compound stock solution in DMSO
-
Black, flat-bottom 384-well assay plates
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant SHP2 protein in ice-cold Assay Buffer to the desired working concentration (e.g., 0.5 nM).[11]
-
Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted this compound solution or vehicle (DMSO in Assay Buffer for control). b. Add 10 µL of the diluted SHP2 enzyme solution to each well. c. Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme interaction. d. Initiate the reaction by adding 5 µL of DiFMUP solution (in Assay Buffer) to each well. The final concentration of DiFMUP should be at or near its Km value for SHP2.[12]
-
Data Acquisition: Immediately after adding the substrate, measure the fluorescence intensity kinetically over 30-60 minutes at room temperature using a fluorescence plate reader.
-
Data Analysis: a. Calculate the initial reaction velocity (rate of fluorescence increase) for each well. b. Normalize the velocities to the vehicle control (100% activity) and a no-enzyme control (0% activity). c. Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the in vitro SHP2 biochemical inhibition assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method used to assess the target engagement of a compound in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[13][14]
Materials:
-
Cancer cell line of interest (e.g., KYSE-520)
-
Cell culture medium and reagents
-
This compound stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Reagents and equipment for Western blotting (SDS-PAGE, transfer system, antibodies)
-
Primary antibody: anti-SHP2
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
Procedure:
-
Cell Treatment: a. Culture cells to 80-90% confluency. b. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) in culture medium.
-
Heat Shock: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. c. Heat the samples to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[15]
-
Cell Lysis and Protein Extraction: a. Lyse the cells by adding lysis buffer and incubating on ice. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[16] c. Carefully collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: a. Determine the protein concentration of the soluble fractions. b. Normalize the protein concentrations and prepare samples for SDS-PAGE. c. Perform Western blotting using an anti-SHP2 antibody to detect the amount of soluble SHP2 at each temperature.
-
Data Analysis: a. Quantify the band intensities for SHP2 at each temperature for both vehicle- and this compound-treated samples. b. Normalize the intensities to the non-heated control (100% soluble). c. Plot the percentage of soluble SHP2 against the temperature to generate melting curves. d. Determine the melting temperature (Tm) for each condition. The change in Tm (ΔTm) indicates the degree of stabilization by this compound.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Western Blot Analysis of p-ERK Levels
This protocol describes how to assess the effect of this compound on the phosphorylation of ERK, a key downstream effector of the SHP2-RAS/MAPK pathway.[17][18]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
This compound stock solution in DMSO
-
Growth factor (e.g., EGF) for stimulation
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Treatment: a. Seed cells and allow them to adhere overnight. b. Serum-starve the cells for 12-24 hours. c. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours. d. Stimulate the cells with a growth factor (e.g., EGF at 50 ng/mL) for a short period (e.g., 10-15 minutes).
-
Cell Lysis and Protein Extraction: a. Place the culture plates on ice and wash the cells with ice-cold PBS. b. Add RIPA lysis buffer, scrape the cells, and collect the lysate. c. Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Western Blot Analysis: a. Determine and normalize protein concentrations. b. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA in TBST). d. Incubate the membrane with the anti-p-ERK1/2 primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Detect the chemiluminescent signal.
-
Re-probing for Total ERK: a. Strip the membrane of the p-ERK antibodies. b. Re-probe the membrane with the anti-total ERK1/2 antibody to ensure equal protein loading.
-
Data Analysis: a. Quantify the band intensities for p-ERK and total ERK. b. Normalize the p-ERK signal to the total ERK signal for each sample. c. Compare the normalized p-ERK levels across the different treatment conditions.
Conclusion
This compound is a valuable research tool for investigating the role of SHP2 in cellular signaling and disease. Its allosteric mechanism of action provides a distinct advantage in terms of selectivity over traditional active-site inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to characterize the biochemical and cellular effects of this compound and other SHP2 inhibitors. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound will be crucial for its potential development as a therapeutic agent.
References
- 1. Frontiers | Activating Mutation of SHP2 Establishes a Tumorigenic Phonotype Through Cell-Autonomous and Non-Cell-Autonomous Mechanisms [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Protein Tyrosine Phosphatase Activity Dependent on SH2 Domain-Mediated Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
An In-Depth Technical Guide to SHP2 Inhibition in Leukemia and Solid Tumor Research
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling and a promising therapeutic target in oncology.[1][2] It plays a key role in mediating cell survival and proliferation through the RAS-MAPK, PI3K-AKT, and other signaling pathways.[2][3][4] While activating mutations in PTPN11 are direct drivers of certain leukemias, wild-type SHP2 is essential for the progression of many solid tumors driven by receptor tyrosine kinases (RTKs).[5][6] This has led to the development of allosteric inhibitors that stabilize SHP2 in its inactive conformation.
This guide provides a comprehensive technical overview of SHP2 as a target in leukemia and solid tumors. While the specific compound SHP836 is a known allosteric inhibitor, publicly available data is limited to its biochemical potency.[7] Therefore, this document will focus on the broader class of SHP2 allosteric inhibitors, using data from more extensively studied compounds like TNO155 and RMC-4630 to illustrate the therapeutic potential and research methodologies in this field.
The Role of SHP2 in Cancer Pathogenesis
SHP2 is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and contains two N-terminal SH2 domains and a C-terminal protein tyrosine phosphatase (PTP) domain.[6] In its basal state, SHP2 is auto-inhibited. Upon cellular stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or adaptor proteins. This binding relieves auto-inhibition and activates its phosphatase activity, allowing it to regulate downstream signaling.[6]
Leukemia
Activating, gain-of-function mutations in the PTPN11 gene are frequently found in several hematological malignancies.[2][5][8] They are particularly common in juvenile myelomonocytic leukemia (JMML), and are also found in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[5][8][9] These mutations lead to a constitutively active SHP2 protein, resulting in hyperactivation of downstream pathways like RAS-MAPK, which drives uncontrolled proliferation and survival of leukemic cells.[6] Even in leukemias driven by other oncogenes, such as FLT3-ITD in AML, the activity of wild-type SHP2 is often required for full oncogenic signaling.[5]
Solid Tumors
In solid tumors, activating mutations of SHP2 are rare.[2][3] Instead, the phosphatase function of wild-type SHP2 is co-opted by various oncogenic drivers, particularly RTKs like EGFR, FGFR, and MET, as well as RAS mutants.[4][10] SHP2 acts as a crucial downstream effector, linking these upstream oncogenes to the activation of the RAS-MAPK pathway.[3][11] Its aberrant activation has been implicated in the development, progression, and metastasis of numerous solid tumors, including non-small cell lung cancer (NSCLC), colorectal cancer, pancreatic cancer, breast cancer, and glioblastoma.[3][10] SHP2 also plays a role in the tumor microenvironment, where it can modulate immune responses, for instance by acting downstream of the immune checkpoint receptor PD-1.[1][2]
Core Signaling Pathway
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase PTPN11/ SHP2 in solid tumors - bull's eye for targeted therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of SHP2 in Hematopoiesis and Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein tyrosine phosphatase SHP‐2: A proto‐oncogene product that promotes Ras activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Strategy for Leukemia Treatment Targeting SHP-1,2 and SHIP [frontiersin.org]
- 9. Strategy for Leukemia Treatment Targeting SHP-1,2 and SHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
SHP836 as a chemical probe for SHP2
An In-Depth Technical Guide to SHP836 as a Chemical Probe for SHP2
Introduction
The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in regulating various cellular processes.[1][2] It is a key component of multiple signaling cascades, including the RAS/ERK/MAPK, PI3K/Akt, and JAK/STAT pathways.[1][2][3] Due to its central role in cell growth, differentiation, and survival, aberrant SHP2 activity, often resulting from gain-of-function mutations, is implicated in the pathogenesis of developmental disorders like Noonan syndrome and various cancers, including leukemia and solid tumors.[2][4][5] This makes SHP2 a high-priority target for therapeutic intervention.
Chemical probes are essential tools for dissecting the biological functions of proteins like SHP2. An ideal chemical probe is a potent, selective, and well-characterized small molecule that enables the study of its target protein in cellular and in vivo contexts. This compound was identified as an allosteric inhibitor of SHP2 and served as a precursor to more potent inhibitors like SHP099.[4] While less potent than its successors, this compound remains a valuable tool for understanding the principles of SHP2 allosteric inhibition and serves as a useful comparator compound in SHP2-related research. This guide provides a comprehensive technical overview of this compound, its mechanism, quantitative data, and the experimental protocols used for its characterization.
Mechanism of Allosteric Inhibition
Under basal conditions, SHP2 exists in a "closed" or autoinhibited conformation. In this state, the N-terminal SH2 domain physically blocks the active site of the protein tyrosine phosphatase (PTP) domain, preventing substrate access.[2][4][6] Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change to an "open," active state.
This compound is an allosteric inhibitor that functions by binding to a specific pocket on SHP2, but not at the catalytic active site.[1] This binding site is a tunnel-like region formed at the interface of the N-SH2, C-SH2, and PTP domains.[1][3] By occupying this pocket, this compound stabilizes the autoinhibited, "closed" conformation of the enzyme.[1][7] This mechanism effectively locks the phosphatase in an inactive state, preventing it from engaging with its substrates and propagating downstream signals. The key advantage of allosteric inhibitors over active-site inhibitors is the potential for greater selectivity, as allosteric sites are often less conserved across protein families than catalytic sites.[1][5]
Data Presentation
The following tables summarize the quantitative data for this compound and compare it with other well-characterized SHP2 allosteric inhibitors.
Table 1: Biochemical and Cellular Characterization of this compound
| Parameter | Assay Type | Value | Reference(s) |
| IC₅₀ (full-length SHP2) | Biochemical Inhibition | 12 µM | [1][7] |
| IC₅₀ (PTP domain only) | Biochemical Inhibition | > 100 µM | [1] |
| ΔTₘ (SHP2-WT) | Cellular Thermal Shift Assay (CETSA) @ 50 µM | +1.9 °C | [4][8] |
| ΔTₘ (SHP2-E76K) | Cellular Thermal Shift Assay (CETSA) @ 50 µM | +0.9 °C | [4] |
| ΔTₘ (SHP2-WT) | Cellular Thermal Shift Assay (CETSA) @ 10 µM | No significant shift | [4] |
IC₅₀: Half-maximal inhibitory concentration. ΔTₘ: Change in melting temperature, indicating target engagement.
Table 2: Comparative Cellular Target Engagement of SHP2 Allosteric Inhibitors
| Compound | Concentration | Assay Type | ΔTₘ (SHP2-WT) | Reference(s) |
| This compound | 50 µM | CETSA | +1.9 °C | [4][8] |
| SHP099 | 10 µM | CETSA | +3.7 °C | [4][8] |
| RMC-4550 | 10 µM | CETSA | +7.0 °C | [4][8] |
| Ex-57 | 10 µM | CETSA | +7.0 °C | [4][8] |
This table highlights the relatively modest cellular target engagement of this compound compared to more potent, next-generation inhibitors.
Signaling Pathways Involving SHP2
SHP2 is a critical positive regulator of the RAS-MAPK signaling pathway, which is frequently hyperactivated in human cancers.[1][9] Upon stimulation by growth factors, RTKs become phosphorylated, creating docking sites for adaptor proteins and SHP2. SHP2 is recruited to these complexes and dephosphorylates specific substrates, which ultimately leads to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK.[10][11] By inhibiting SHP2, this compound prevents this activation cascade, leading to reduced ERK phosphorylation (pERK) and decreased cell proliferation in SHP2-dependent cancer models.
Experimental Protocols
Detailed methodologies are crucial for the proper use and evaluation of chemical probes. Below are protocols for key assays used to characterize this compound.
SHP2 Biochemical Inhibition Assay
This protocol determines the in vitro potency (IC₅₀) of an inhibitor against purified SHP2 enzyme.
Materials:
-
Recombinant full-length SHP2 protein
-
Assay Buffer: e.g., 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% P-20
-
Substrate: A phosphopeptide, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), or a tyrosine-phosphorylated peptide (e.g., from IRS-1).[12][13]
-
Activating Peptide: A bis-phosphorylated peptide (e.g., from IRS-1) is required to activate the full-length enzyme.[12]
-
This compound or test compound, serially diluted in DMSO
-
384-well assay plates (black, low-volume)
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into the wells of a 384-well plate.
-
Enzyme Preparation: Prepare a solution of full-length SHP2 and the activating peptide in Assay Buffer. The optimal concentrations should be determined empirically to ensure the reaction is in the linear range.[12][13]
-
Enzyme Addition: Add the SHP2/activating peptide solution to the wells containing the compound. Incubate for a set period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the DiFMUP substrate solution to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately begin monitoring the increase in fluorescence (e.g., Ex/Em = 360/460 nm for DiFMUP) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Normalize the data to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify and quantify the engagement of a compound with its target protein in intact cells.[14] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[14][15]
Materials:
-
Cells expressing the target protein (e.g., HEK293T cells overexpressing SHP2)
-
Cell culture medium and reagents
-
This compound or test compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Thermal cycler or heating blocks
-
Lysis buffer (e.g., Tris-buffered saline with 0.4% NP-40 and protease inhibitors)
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies for SHP2 and a loading control, or mass spectrometer)
Procedure:
-
Cell Treatment: Culture cells to an appropriate confluency. Treat the cells with the desired concentration of this compound (e.g., 50 µM) or vehicle (DMSO) for a set time (e.g., 1 hour) in the cell culture incubator.
-
Heat Challenge: Harvest the treated cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step (e.g., 3 minutes at 4°C).[16]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble SHP2 remaining at each temperature using Western blotting or another protein detection method.
-
Data Analysis: Quantify the band intensities for SHP2 at each temperature for both vehicle- and this compound-treated samples. Normalize the data to the intensity at the lowest temperature (e.g., 40°C). Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization. The temperature at which 50% of the protein is denatured is the Tₘ. The change in this value (ΔTₘ) quantifies target engagement.
Experimental and Logical Workflows
Visualizing workflows helps in understanding the sequence and logic of complex experiments.
Conclusion
This compound is an important first-generation allosteric inhibitor of SHP2. Although its potency is modest compared to later compounds, its discovery was crucial in validating the allosteric pocket at the interface of the SH2 and PTP domains as a druggable site.[1][4] this compound serves as an excellent tool compound for researchers studying SHP2. It can be used as a negative control or a baseline comparator in assays involving more potent inhibitors. The detailed data and protocols provided in this guide enable researchers, scientists, and drug development professionals to effectively utilize this compound as a chemical probe to further investigate the complex biology of SHP2 and its role in disease.
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An allosteric interaction controls the activation mechanism of SHP2 tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 11. Molecular Mechanism for the Shp-2 Tyrosine Phosphatase Function in Promoting Growth Factor Stimulation of Erk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SHP836 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHP836 is an allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling and is a key regulator of the Ras/Raf/ERK and PI3K/Akt pathways.[1][2][3] Aberrant SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound stabilizes the inactive conformation of SHP2, preventing its catalytic activity.[1][4] This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and similar compounds.
Quantitative Data Summary
The following table summarizes the reported in vitro potency of this compound against SHP2.
| Compound | Assay Type | Target | IC50 | Reference |
| This compound | Biochemical Assay | Full-length SHP2 | 12 µM | [4] |
| This compound | Enzymatic Phosphatase Assay | SHP2-WT | 5 µM | [5] |
Signaling Pathway
SHP2 is a crucial downstream mediator for multiple receptor tyrosine kinases (RTKs). Upon growth factor binding, autophosphorylated RTKs recruit SHP2, leading to its activation. Activated SHP2 then dephosphorylates downstream targets, ultimately leading to the activation of the RAS/RAF/MEK/ERK and PI3K/AKT signaling cascades, which promote cell proliferation, survival, and differentiation.
Experimental Protocols
Biochemical SHP2 Phosphatase Activity Assay (Fluorescence-based)
This protocol describes a common in vitro method to determine the enzymatic activity of SHP2 and the inhibitory potential of compounds like this compound using a fluorogenic substrate.
Materials:
-
Recombinant full-length SHP2 protein
-
SHP2 inhibitor (e.g., this compound)
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Activating peptide (e.g., dually phosphorylated IRS-1 peptide)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant SHP2 protein in Assay Buffer to the desired concentration. To activate wild-type SHP2, pre-incubate it with the activating peptide.
-
Assay Reaction: a. Add 5 µL of the diluted this compound solution to the wells of a 384-well plate. b. Add 10 µL of the SHP2 enzyme solution to each well. c. Incubate the plate at room temperature for 15-30 minutes to allow for compound binding. d. Initiate the reaction by adding 5 µL of the DiFMUP substrate solution.
-
Data Acquisition: Immediately measure the fluorescence intensity in kinetic mode for 15-30 minutes at room temperature using a fluorescence plate reader.
-
Data Analysis: a. Determine the reaction rate (slope of the linear portion of the kinetic read). b. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. c. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is designed to verify that an inhibitor binds to its intended target within a cellular context by measuring changes in the thermal stability of the target protein.
Materials:
-
HEK293T cells
-
Cell culture medium and reagents
-
SHP2 inhibitor (e.g., this compound)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer
-
Antibodies against SHP2 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents and equipment
-
Thermocycler
Procedure:
-
Cell Treatment: a. Culture HEK293T cells to ~80% confluency. b. Treat cells with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Heating Step: a. Harvest the cells and resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures in a thermocycler for 3 minutes to denature proteins. d. Cool the tubes at room temperature for 3 minutes.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer. b. Centrifuge the lysates to pellet the aggregated, denatured proteins. c. Collect the supernatant containing the soluble proteins. d. Determine the protein concentration of the soluble fraction.
-
Western Blot Analysis: a. Separate the soluble proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against SHP2 and a loading control. d. Incubate with the appropriate secondary antibodies. e. Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: a. Quantify the band intensities for SHP2 and the loading control. b. Normalize the SHP2 band intensity to the loading control. c. Plot the normalized SHP2 intensity against the temperature for each this compound concentration to generate melting curves. d. The shift in the melting temperature (Tm) indicates target engagement by the inhibitor.
References
- 1. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing SHP836 for Western Blot Analysis of Phospho-ERK (pERK)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of SHP836 in the analysis of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically focusing on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). This compound is an allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2).[1] SHP2 is a critical upstream regulator of the RAS-RAF-MEK-ERK signaling cascade. By stabilizing SHP2 in an inactive conformation, this compound effectively blocks downstream signaling, leading to a reduction in the phosphorylation of ERK (pERK) at residues Thr202 and Tyr204.
It is important to clarify that this compound targets SHP2, not the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). While both are involved in cellular signaling, they operate in distinct pathways. This document will focus on the SHP2-ERK signaling axis and the application of this compound to modulate and measure pERK levels via western blot analysis, a key method for assessing pathway inhibition.
Signaling Pathway and Mechanism of Action
The SHP2 phosphatase plays a crucial role in transmitting signals from receptor tyrosine kinases (RTKs) to downstream effectors. Upon growth factor binding to an RTK, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and finally ERK. Activated ERK (pERK) then translocates to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. This compound, as an allosteric inhibitor, locks SHP2 in its auto-inhibited state, thereby preventing this signaling cascade and reducing pERK levels.
Data Presentation
The inhibitory effect of SHP2 inhibitors on ERK phosphorylation is concentration-dependent. The following tables provide representative quantitative data on the half-maximal inhibitory concentrations (IC50) of this compound and other SHP2 inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 |
|---|
| Full-length SHP2 | Enzymatic Assay | 12 µM[1] |
Table 2: Representative Cellular IC50 Values of SHP2 Inhibitors on pERK Levels This data is representative of potent, selective allosteric SHP2 inhibitors and provides a reference for designing dose-response experiments with this compound.
| Compound | Cell Line | Assay Type | pERK IC50 |
|---|---|---|---|
| TNO155 | KYSE520 | pERK Assay | 0.008 µM |
| RMC-4550 | Molm14 (FLT3-ITD) | Western Blot | ~5-10 nM |
| SHP099 | KYSE-520 | Western Blot | ~20-50 nM |
Table 3: Example Densitometry Data from a pERK Western Blot This table illustrates how to present quantitative data from a western blot experiment investigating the dose-dependent effect of an SHP2 inhibitor on pERK levels. Values are normalized to total ERK and expressed as a fold change relative to the vehicle control.
| Treatment | Concentration (µM) | pERK/Total ERK Ratio (Normalized Fold Change) | Standard Deviation |
| Vehicle (DMSO) | 0 | 1.00 | ± 0.12 |
| This compound | 1 | 0.85 | ± 0.10 |
| This compound | 5 | 0.62 | ± 0.08 |
| This compound | 10 | 0.35 | ± 0.05 |
| This compound | 25 | 0.15 | ± 0.04 |
| This compound | 50 | 0.05 | ± 0.02 |
Experimental Protocols
This section provides a detailed protocol for performing a western blot analysis to determine the effect of this compound on pERK levels in cultured cells.
Materials and Reagents
-
Cell Line: A cell line with a constitutively active or growth factor-stimulable MAPK pathway (e.g., KYSE-520, HeLa, A549).
-
This compound: Stock solution prepared in DMSO.
-
Cell Culture Media and Reagents: As required for the specific cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer, Laemmli sample buffer.
-
Transfer System: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) antibody.
-
Rabbit anti-p44/42 MAPK (Erk1/2) antibody (for total ERK).
-
Antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
If necessary, serum-starve the cells for 4-6 hours to reduce basal pERK levels.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle-only control (DMSO).
-
If the pathway requires stimulation, add a growth factor (e.g., EGF at 10 ng/mL) for the last 5-10 minutes of the inhibitor treatment period.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place culture plates on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Wash the membrane with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-pERK antibody (typically 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane should be stripped and re-probed for total ERK and a loading control (e.g., β-actin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of pERK to total ERK for each sample and normalize to the vehicle control to determine the fold change in phosphorylation.
-
References
Application Notes and Protocols for SHP836 Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a drug candidate with its intracellular target in a physiologically relevant context. This document provides a detailed protocol for performing a CETSA to assess the target engagement of SHP836, an allosteric inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a critical signaling node involved in various cellular processes, including cell growth, differentiation, and survival. Its dysregulation is implicated in several human diseases, particularly cancer. This compound binds to an allosteric pocket of SHP2, stabilizing it in an inactive conformation. This protocol is designed for researchers in drug discovery and chemical biology to confirm the binding of this compound to SHP2 within intact cells.
SHP2 Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS/MAPK, PI3K/AKT, and JAK/STAT signaling pathways.[1][2] Upon stimulation by growth factors or cytokines, receptor tyrosine kinases (RTKs) become autophosphorylated, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these signaling complexes, where it becomes activated and dephosphorylates specific substrates, leading to the activation of downstream effectors such as RAS and ERK.[3] this compound, as an allosteric inhibitor, prevents the conformational changes required for SHP2 activation.
References
Application Note & Protocol: Investigating the SHP2 Interactome Using Co-Immunoprecipitation in Conjunction with the Allosteric Inhibitor SHP836
Audience: Researchers, scientists, and drug development professionals.
Introduction Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs).[1][2][3] SHP2 is a critical component of several signaling cascades, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways, which regulate essential cellular processes like proliferation, survival, and differentiation.[1][4] Structurally, SHP2 contains two tandem SH2 domains (N-SH2 and C-SH2) and a protein tyrosine phosphatase (PTP) catalytic domain.[2][5] In its basal state, the N-SH2 domain folds back to block the active site of the PTP domain, maintaining SHP2 in an auto-inhibited, inactive conformation.[6][7] Upon cellular stimulation, SHP2 is recruited via its SH2 domains to phosphorylated tyrosine residues on RTKs or scaffold adapter proteins, leading to a conformational change that relieves this auto-inhibition and activates its phosphatase activity.[8][9]
Due to its central role in promoting oncogenic signaling, SHP2 has emerged as a compelling target for cancer therapy.[2][10] SHP836 is an allosteric inhibitor of SHP2.[11] Unlike orthosteric inhibitors that target the catalytic site, this compound binds to a pocket that exists in the closed, inactive conformation of SHP2, stabilizing this conformation and preventing its activation.[6][11]
Principle of the Application This document provides a protocol for utilizing co-immunoprecipitation (Co-IP) to isolate the SHP2 protein complex from cell lysates.[12] Co-IP is a robust technique used to study protein-protein interactions in vivo.[12][13] By using an antibody specific to SHP2, the entire complex of SHP2 and its interacting proteins can be captured and "pulled down".
Furthermore, this application note describes how to integrate the SHP2 inhibitor this compound into the experimental workflow. Treating cells with this compound prior to Co-IP allows researchers to investigate how the inhibition of SHP2's catalytic activity and the stabilization of its inactive state affect its association with binding partners. This approach can reveal dependencies of protein-protein interactions on the conformational state of SHP2 and can help elucidate the functional consequences of SHP2 inhibition.
Quantitative Data & Reagents
Table 1: Properties of SHP2 Inhibitor this compound
| Property | Value | Reference |
|---|---|---|
| Target | SHP2 (PTPN11) | [11] |
| Mechanism | Allosteric Inhibitor | [11] |
| IC₅₀ | 12 µM (for full-length SHP2) | [11] |
| Binding Mode | Stabilizes the auto-inhibited conformation of SHP2 |[6][11] |
Table 2: Key SHP2 Interacting Proteins for Co-IP Analysis
| Interacting Protein | Function / Pathway | Potential Impact of this compound | Reference |
|---|---|---|---|
| Gab1 / Gab2 | Scaffolding proteins, link RTKs to PI3K and RAS pathways | May decrease interaction if binding is dependent on SHP2's active conformation. | [2] |
| IRS-1 | Insulin Receptor Substrate, PI3K/Akt pathway | SHP2 dephosphorylates IRS-1; inhibition may alter this interaction. | [8] |
| PDGFRα | Platelet-Derived Growth Factor Receptor, RTK signaling | SHP2 binds to phosphorylated PDGFRα. | [14] |
| p120 RasGAP | GTPase-activating protein, negative regulator of RAS | SHP2 dephosphorylates RasGAP, prolonging RAS activation; inhibition may alter complex formation. | [2] |
| PD-1 | Immune checkpoint receptor in T cells | SHP2 is a downstream effector of the PD-1 cascade. | [15][16] |
| GRB2/SOS1 | Adaptor/GEF complex, activates RAS | Phosphorylated SHP2 binds to this complex via GAB1. |[2] |
Signaling Pathway & Experimental Workflow
Caption: SHP2 signaling pathway and point of intervention for this compound.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An allosteric interaction controls the activation mechanism of SHP2 tyrosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular mechanism of SHP2 activation by PD-1 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular features underlying differential SHP1/SHP2 binding of immune checkpoint receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SHP836 in Cell Viability and Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SHP836 is an allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in multiple cell signaling pathways.[1] SHP2 is a key downstream effector of various receptor tyrosine kinases (RTKs) and cytokine receptors, and its activation is implicated in the pathogenesis of various cancers. By stabilizing SHP2 in an inactive conformation, this compound blocks its catalytic activity, thereby modulating downstream signaling cascades that are crucial for cell survival and proliferation.[1] These application notes provide detailed protocols for assessing the in vitro effects of this compound on cell viability and proliferation.
Mechanism of Action
SHP2 is a crucial transducer of signals from RTKs to downstream pathways, most notably the Ras/Raf/MEK/ERK, PI3K/Akt, and JAK/STAT pathways. Upon growth factor binding to its receptor, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of these cascades. This compound, as an allosteric inhibitor, binds to a pocket on SHP2 that is distinct from the active site, inducing a conformational change that locks the enzyme in a closed, auto-inhibited state. This prevents the catalytic domain from accessing its substrates, thereby attenuating downstream signaling and inhibiting cell proliferation and survival.
Data Presentation
While extensive quantitative data on the effects of this compound on the viability and proliferation of various cancer cell lines are not widely available in the public domain, the following tables summarize the known enzymatic potency of this compound and provide a template for researchers to record their own experimental data.
Table 1: Enzymatic Inhibition of SHP2 by this compound
| Compound | Target | IC50 (µM) | Assay Condition |
| This compound | Full-length SHP2 | 12 | Biochemical assay |
| This compound | SHP2-WT | 5 | Enzymatic phosphatase assay |
Data compiled from publicly available sources.[1]
Table 2: Template for Cell Viability Data (IC50 in µM)
| Cell Line | Cancer Type | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| e.g., KYSE-520 | Esophageal Cancer | Enter Data | Enter Data |
| e.g., NCI-H358 | Lung Cancer | Enter Data | Enter Data |
| e.g., MIA PaCa-2 | Pancreatic Cancer | Enter Data | Enter Data |
| Enter Cell Line | Enter Cancer Type | Enter Data | Enter Data |
Table 3: Template for Cell Proliferation Data (% Inhibition at 10 µM this compound)
| Cell Line | Cancer Type | % Proliferation Inhibition after 48h | % Proliferation Inhibition after 72h |
| e.g., KYSE-520 | Esophageal Cancer | Enter Data | Enter Data |
| e.g., NCI-H358 | Lung Cancer | Enter Data | Enter Data |
| e.g., MIA PaCa-2 | Pancreatic Cancer | Enter Data | Enter Data |
| Enter Cell Line | Enter Cancer Type | Enter Data | Enter Data |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the viability of adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be ≤ 0.1%.
-
Include a vehicle control (DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for the desired time points (e.g., 48 and 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to generate a dose-response curve and determine the IC50 value.
Cell Proliferation Assay (BrdU Assay)
This protocol outlines a method to measure the effect of this compound on the proliferation of cancer cells by quantifying the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to HRP or a fluorescent dye)
-
Substrate for the detection enzyme (e.g., TMB for HRP)
-
Stop solution
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with this compound.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well.
-
Incubate for 2-24 hours at 37°C, depending on the cell doubling time.
-
-
Fixation and Denaturation:
-
Remove the culture medium and fix the cells by adding the fixing/denaturing solution.
-
Incubate for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Wash the wells with PBS.
-
Add the anti-BrdU antibody solution to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the wells with PBS.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of proliferation for each treatment group relative to the vehicle control.
-
Plot the percentage of proliferation against the log of this compound concentration to determine the inhibitory effect.
Visualizations
Caption: SHP2 signaling pathways modulated by this compound.
References
Application Notes and Protocols for X-ray Crystallography of SHP2 in Complex with SHP836
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the structural elucidation of the protein tyrosine phosphatase SHP2 in complex with its allosteric inhibitor, SHP836. The provided data and protocols are intended to facilitate further research and drug development efforts targeting SHP2.
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a key signaling protein involved in various cellular processes, including cell growth, differentiation, and survival. Dysregulation of SHP2 activity is implicated in several human diseases, including Noonan syndrome and various cancers. This compound is an allosteric inhibitor that stabilizes SHP2 in an autoinhibited conformation, presenting a promising therapeutic strategy. The X-ray crystal structure of the SHP2-SHP836 complex provides critical insights into the mechanism of inhibition and a foundation for structure-based drug design.
Data Presentation
Crystallographic Data and Refinement Statistics
The crystal structure of the human SHP2 protein in complex with the inhibitor this compound was determined by X-ray diffraction. The structure is deposited in the Protein Data Bank (PDB) with the accession code 5EHP .[1]
| Data Collection | Value |
| PDB ID | 5EHP[1] |
| Resolution (Å) | 1.85[1] |
| Space group | P 1 21 1 |
| Unit cell dimensions (Å) | a=55.3, b=82.2, c=171.0, α=90, β=90, γ=90 |
| Wavelength (Å) | 1.5418 |
| R-free | 0.208[1] |
| R-work | 0.174[1] |
| R-observed | 0.176[1] |
| Refinement | Value |
| Modeled Residues | 965[1] |
| Atom Count | 8,600[1] |
| Total Structure Weight (kDa) | 122.13[1] |
Binding Affinity Data
| Compound | Assay Type | Target | IC50 (μM) |
| This compound | Biochemical Assay | Full-length SHP2 | 12[2] |
Experimental Protocols
While the precise, detailed, step-by-step protocols for the expression, purification, and crystallization of the SHP2-SHP836 complex (PDB: 5EHP) are not exhaustively detailed in the primary publication, the following represents a comprehensive methodology based on the available information and standard protein crystallography practices.
Protein Expression and Purification
A construct of human SHP2 is typically expressed in an E. coli expression system. The protein is often expressed with a purification tag, such as a polyhistidine-tag (His-tag), to facilitate purification.
Protocol:
-
Transformation: Transform E. coli cells (e.g., BL21(DE3) strain) with a plasmid vector containing the human PTPN11 gene.
-
Cell Culture: Grow the transformed cells in a suitable medium (e.g., Terrific Broth) at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein Expression Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue to grow the cells at a lower temperature, such as 18°C, overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT). Lyse the cells using a sonicator or a microfluidizer.
-
Clarification: Centrifuge the cell lysate at high speed to pellet the cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged SHP2 protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Tag Cleavage (Optional): If the His-tag needs to be removed, incubate the eluted protein with a specific protease (e.g., TEV protease) overnight.
-
Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column to remove aggregates and any remaining impurities. The protein should be eluted in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Concentration: Concentrate the purified protein to a suitable concentration for crystallization trials (typically 5-15 mg/mL).
Co-crystallization of SHP2-SHP836 Complex
The hanging drop vapor diffusion method is a common technique for protein crystallization.
Protocol:
-
Complex Formation: Incubate the purified SHP2 protein with a molar excess of this compound (e.g., 1:3 molar ratio) for at least one hour on ice to allow for complex formation.
-
Crystallization Plate Setup: Set up a 96-well crystallization plate with a variety of commercially available or custom-made crystallization screens.
-
Hanging Drop Setup:
-
Pipette 1 µL of the SHP2-SHP836 complex solution onto a siliconized glass coverslip.
-
Add 1 µL of the reservoir solution from the crystallization screen to the protein drop.
-
Invert the coverslip and place it over the corresponding reservoir well, sealing it with grease to create an airtight environment.
-
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 20°C).
-
Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks. The crystals of the SHP2-SHP836 complex (PDB: 5EHP) were grown in a solution containing polyethylene (B3416737) glycol (PEG) as the precipitant.
X-ray Data Collection and Structure Determination
Protocol:
-
Crystal Harvesting: Once suitable crystals have grown, carefully harvest them from the drop using a cryo-loop.
-
Cryo-protection: Briefly soak the crystal in a cryoprotectant solution to prevent ice formation during flash-cooling. The cryoprotectant is often the reservoir solution supplemented with a cryo-agent like glycerol (B35011) or ethylene (B1197577) glycol.
-
Flash-Cooling: Flash-cool the crystal in liquid nitrogen.
-
X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer in a synchrotron beamline. Collect X-ray diffraction data at a cryogenic temperature (e.g., 100 K).
-
Data Processing: Process the collected diffraction images to determine the unit cell parameters, space group, and reflection intensities using software such as XDS or HKL2000.
-
Structure Solution: Solve the crystal structure using molecular replacement, using a previously determined structure of SHP2 as a search model.
-
Structure Refinement: Refine the atomic model against the experimental diffraction data using software like PHENIX or REFMAC5. This process involves iterative cycles of model building and refinement to improve the fit of the model to the electron density map and to optimize stereochemical parameters.
Visualizations
SHP2 Signaling Pathway
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for X-ray Crystallography
Caption: General experimental workflow for SHP2-SHP836 complex structure determination.
Logical Relationship of Allosteric Inhibition
Caption: Mechanism of allosteric inhibition of SHP2 by this compound.
References
SHP836: A Novel Allosteric SHP2 Inhibitor for Inducing Apoptosis in Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SHP836 is a potent allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, which are frequently dysregulated in various cancers. By stabilizing SHP2 in an inactive conformation, this compound effectively blocks downstream signaling, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its application in cancer research, with a focus on inducing apoptosis.
Mechanism of Action
SHP2 is a key downstream signaling molecule for multiple receptor tyrosine kinases (RTKs). Upon activation of RTKs, SHP2 is recruited to the plasma membrane, where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK cascade. This pathway is crucial for cell proliferation, survival, and differentiation. In many cancer types, hyperactivity of the RAS-ERK pathway drives uncontrolled cell growth and resistance to apoptosis.
This compound allosterically inhibits SHP2, preventing its activation and subsequent downstream signaling. This inhibition leads to a shutdown of the pro-proliferative and anti-apoptotic signals mediated by the RAS-ERK pathway. Consequently, cancer cells treated with this compound can undergo cell cycle arrest and subsequently, apoptosis.
Studies on other allosteric SHP2 inhibitors have demonstrated that their pro-apoptotic effects are mediated through the upregulation of key apoptosis-related proteins. For instance, treatment with SHP2 inhibitors has been shown to increase the expression of cleaved caspase-3 and the pro-apoptotic protein BAK. Furthermore, SHP2 inhibition can increase the cancer cells' dependency on anti-apoptotic proteins like BCL2, making them more susceptible to apoptosis-inducing agents.
Data Presentation
The following tables summarize representative quantitative data on the effects of SHP2 inhibitors on cancer cell lines. While specific data for this compound is limited in publicly available literature, the data presented for other potent SHP2 inhibitors like SHP099 and RMC-4550 provide a strong indication of the expected efficacy of this compound.
Table 1: IC50 Values of SHP2 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | SHP2 Inhibitor | IC50 (nM) |
| RPMI-8226 | Multiple Myeloma | SHP099 | ~500 |
| NCI-H929 | Multiple Myeloma | SHP099 | ~750 |
| K562 | Chronic Myelogenous Leukemia | RMC-4550 | 2086 |
Note: This data is representative of the activity of potent SHP2 inhibitors and serves as a guideline for designing experiments with this compound.
Table 2: Effect of SHP2 Inhibitors on Apoptosis-Related Protein Expression
| Cell Line | SHP2 Inhibitor | Treatment Duration | Protein | Change in Expression |
| RPMI-8226 | SHP099 | 48h | Cleaved Caspase-3 | Increased |
| RPMI-8226 | SHP099 | 48h | BAK | Increased |
| NCI-H929 | SHP099 | 48h | Cleaved Caspase-3 | Increased |
| NCI-H929 | SHP099 | 48h | BAK | Increased |
Note: This data is based on studies with SHP099 and indicates the expected molecular effects of this compound on apoptosis pathways.
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle-treated control.
-
Harvest both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of key apoptosis-related proteins following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture dishes
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PARP, cleaved PARP, Caspase-3, cleaved Caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Seed cells and treat with this compound as described in Protocol 2.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for evaluating this compound.
Troubleshooting & Optimization
SHP836 in DMSO: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the SHP2 inhibitor, SHP836, when working with Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: this compound has a high solubility in DMSO, reaching up to 250 mg/mL (709.70 mM).[1] It is important to note that achieving this concentration may require sonication.[1] For optimal results, it is also recommended to use newly opened, anhydrous DMSO, as the hygroscopic nature of DMSO can impact solubility.[1]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, dissolve the powdered this compound in anhydrous DMSO to your desired concentration. If you encounter issues with dissolution, brief sonication can be applied. It is crucial to ensure the solution is clear and free of any visible particulates before storage or use.
Q4: What are the recommended storage conditions for this compound stock solutions in DMSO?
A4: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C for up to two years or at -20°C for up to one year.[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Q5: Is there quantitative data available on the stability of this compound in DMSO at various temperatures?
A5: Currently, there is no publicly available quantitative data specifically detailing the stability of this compound in DMSO solution over extended periods at various temperatures (e.g., room temperature, 4°C). The provided stability guidelines of up to two years at -80°C and one year at -20°C are based on general recommendations for the product.[1] For critical experiments, it is advisable to perform your own stability assessment. A detailed protocol for such a study is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving this compound in DMSO | - The concentration is too high.- The DMSO has absorbed water.- Insufficient mixing. | - Do not exceed the maximum solubility of 250 mg/mL.- Use fresh, anhydrous DMSO.- Briefly sonicate the solution in a water bath.- Gentle warming (up to 37°C) can also be applied, but be cautious of potential degradation with sensitive compounds. |
| Precipitation Observed in Stock Solution After Storage | - The storage temperature was not low enough.- The solution underwent multiple freeze-thaw cycles.- The initial dissolution was incomplete. | - Ensure storage at -20°C or preferably -80°C.- Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.- Before use, bring the vial to room temperature and vortex to ensure complete re-dissolution. If precipitate remains, sonication may be necessary. |
| Inconsistent Experimental Results | - Degradation of this compound in the DMSO stock solution.- Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions regularly.- For long-term studies, it is recommended to perform a stability analysis of your stock solution (see Experimental Protocols).- Always ensure the compound is fully dissolved before making dilutions. |
| Working solution for in vivo experiments shows precipitation | - Poor aqueous solubility of this compound.- High concentration of DMSO in the final formulation. | - For in vivo studies, it is often necessary to use co-solvents. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]- It is recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1] |
Quantitative Data Summary
| Parameter | Value | Notes | Reference |
| Solubility in DMSO | 250 mg/mL (709.70 mM) | Sonication may be required. Use of fresh, anhydrous DMSO is recommended. | [1] |
| Storage of Stock Solution (in DMSO) | -80°C, up to 2 years-20°C, up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| Storage of Powder | -20°C, up to 3 years4°C, up to 2 years | [1] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene (B1209903) vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, for 1 mL of a 10 mM solution, weigh out 3.52 mg of this compound (Molecular Weight: 352.26 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex the solution until the powder is completely dissolved.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.
-
Once the solution is clear and free of particulates, it is ready for use or storage.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -80°C or -20°C.
Caption: Workflow for preparing an this compound stock solution in DMSO.
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time at different temperatures using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound in DMSO stock solution (e.g., 10 mM)
-
Anhydrous DMSO
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
HPLC system with a UV detector and preferably a mass spectrometer (MS)
-
Analytical column (e.g., C18)
-
Incubators or ovens set to desired temperatures (e.g., Room Temperature, 4°C, 37°C)
-
Freezer (-20°C)
-
HPLC vials
Procedure:
-
Sample Preparation:
-
Time Zero (T0) Sample: Prepare the initial reference sample by diluting the this compound stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using an appropriate solvent mixture (e.g., 50:50 acetonitrile:water). This sample represents 100% compound integrity.
-
Incubation Samples: Aliquot the this compound stock solution into multiple vials for each storage temperature to be tested.
-
-
Incubation:
-
Place the sets of vials at their respective storage temperatures (e.g., Room Temperature, 4°C, -20°C, and an accelerated condition like 37°C).
-
-
Time Points:
-
At designated time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one vial from each temperature condition.
-
-
HPLC Analysis:
-
For each time point, prepare a sample for HPLC analysis by diluting the stock solution to the same concentration as the T0 sample.
-
Analyze the T0 and all time-point samples using a validated HPLC method. A generic gradient method can be used as a starting point:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation of the parent compound from any potential degradants (e.g., 5-95% B over 10 minutes).
-
Detection: Monitor at a wavelength where this compound has maximum absorbance. If available, use MS to monitor the parent ion.
-
-
-
Data Analysis:
-
For each chromatogram, determine the peak area of the this compound parent peak.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample:
-
% Remaining = (Peak Area at Tx / Peak Area at T0) * 100
-
-
Plot the % Remaining against time for each temperature to visualize the degradation profile.
-
Caption: Workflow for assessing the stability of this compound in DMSO.
References
Technical Support Center: Optimizing SHP836 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of SHP836, an allosteric SHP2 inhibitor, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable, allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] It functions by binding to a tunnel-like region at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains of SHP2.[2] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, which blocks the catalytic site and prevents its interaction with substrates.[1][3] By inhibiting SHP2, this compound effectively downregulates downstream signaling pathways, most notably the RAS-MAPK pathway, which is crucial for cell proliferation and survival in many cancers.[4][5]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. Based on available data, a good starting point for dose-response experiments is a range from 1 µM to 50 µM. This compound has a reported IC50 of 12 µM for the full-length SHP2 protein.[1][2] In cellular thermal shift assays, concentrations of 10 µM and 50 µM have been used.[6][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at high concentrations (e.g., 250 mg/mL).[3] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.
Q4: In which types of cancer cell lines is this compound expected to be effective?
A4: SHP2 inhibitors like this compound are most effective in cancer cell lines that are dependent on receptor tyrosine kinase (RTK) signaling for their growth and survival. This includes, but is not limited to, cell lines with activating mutations or amplifications in RTKs such as EGFR, FGFR, and MET, or alterations in upstream signaling components that lead to SHP2 activation.[4] For example, this compound has been shown to downregulate DUSP6 mRNA, a downstream marker of the MAPK pathway, in the KYSE-520 esophageal cancer cell line, which has an amplified EGFR.[8]
Q5: What are the potential off-target effects of this compound?
A5: While this compound is designed as a selective allosteric inhibitor of SHP2, the potential for off-target effects should be considered, as with any small molecule inhibitor.[9] Some active-site targeting SHP2 inhibitors have been reported to have off-target effects on protein tyrosine kinases.[1][10] It is recommended to include appropriate controls in your experiments to validate that the observed effects are due to SHP2 inhibition. This can include using a structurally unrelated SHP2 inhibitor or genetic knockdown of SHP2.
Troubleshooting Guides
Issue 1: No or weak effect of this compound on cell viability or proliferation.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM). |
| Insufficient Incubation Time | Increase the incubation time. Effects on cell viability may take 48-96 hours to become apparent. |
| Cell Line Insensitivity | The cell line may not be dependent on the SHP2 signaling pathway. Verify the activation status of the RAS-MAPK pathway (e.g., by checking basal p-ERK levels). Consider using a cell line known to be sensitive to SHP2 inhibition as a positive control. |
| High Seeding Density | High cell density can lead to contact inhibition, masking the anti-proliferative effects of the inhibitor. Optimize the cell seeding density for your assay. |
| Serum Concentration | High concentrations of growth factors in fetal bovine serum (FBS) may counteract the inhibitory effect of this compound. Consider reducing the serum concentration or serum-starving the cells prior to treatment. |
| Compound Instability | Ensure that the this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Issue 2: High variability between replicate wells in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells. |
| Uneven Compound Distribution | Mix the plate gently after adding this compound to ensure even distribution in the wells. |
| Edge Effects | Evaporation from the outer wells of a microplate can lead to increased compound and media concentration, affecting cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media. |
| Solubility Issues | This compound may precipitate in the culture medium at higher concentrations. Visually inspect the wells for any signs of precipitation. If observed, consider preparing fresh dilutions or using a solubilizing agent if compatible with your assay. |
Issue 3: No decrease in phosphorylated ERK (p-ERK) levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Low Basal p-ERK Levels | Some cell lines have low basal levels of p-ERK, making it difficult to detect a decrease. Consider stimulating the cells with a growth factor (e.g., EGF, FGF) to activate the MAPK pathway before adding this compound. |
| Feedback Activation | Inhibition of the MAPK pathway can sometimes trigger feedback mechanisms that lead to its reactivation. Analyze p-ERK levels at earlier time points (e.g., 1-4 hours) after this compound treatment. |
| Suboptimal Antibody or Western Blot Protocol | Ensure you are using a validated antibody for p-ERK and that your Western blot protocol is optimized for detecting phosphorylated proteins. Use appropriate phosphatase inhibitors in your lysis buffer. |
| Cell Line Resistance | The cell line may have mutations downstream of SHP2 in the MAPK pathway (e.g., BRAF or MEK mutations), rendering it resistant to SHP2 inhibition. |
Quantitative Data
Table 1: In Vitro IC50 of this compound and Other SHP2 Inhibitors
| Compound | Target | IC50 (µM) | Cell Line | Assay Type |
| This compound | SHP2 (full length) | 12 | - | Biochemical Assay |
| SHP099 | SHP2 | 0.07 | - | Biochemical Assay |
| RMC-4550 | SHP2 | ~0.025 | - | Biochemical Assay |
| SBI-4668 | SHP2 | 5.4 | KYSE-520 | Cell Viability |
| SBI-4668 | SHP2 | 8.5 | Kasumi-1 | Cell Viability |
Note: Data for SHP099, RMC-4550, and SBI-4668 are provided for comparative purposes. The efficacy of this compound should be empirically determined for each cell line.
Table 2: Recommended Starting Concentration Ranges for this compound in Functional Assays
| Assay Type | Recommended Concentration Range (µM) | Incubation Time |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 1 - 50 | 48 - 96 hours |
| Apoptosis (e.g., Annexin V/PI staining) | 5 - 50 | 24 - 72 hours |
| Western Blot (p-ERK inhibition) | 1 - 25 | 2 - 24 hours |
| Colony Formation Assay | 0.5 - 20 | 10 - 21 days |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours, or until a color change is apparent.
-
Absorbance Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle-treated control wells (set to 100% viability) and plot the results to determine the IC50 value.
Western Blot for Phospho-ERK (p-ERK)
This protocol describes how to assess the inhibitory effect of this compound on the MAPK pathway.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. If desired, serum-starve the cells overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2 hours). If stimulating, add a growth factor (e.g., EGF at 100 ng/mL) for the last 15 minutes of the incubation.
-
Cell Lysis: Place the plate on ice and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Protein Transfer and Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-ERK (e.g., at 1:1000 dilution) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK and a housekeeping protein like GAPDH or β-actin.
Apoptosis Assay (Annexin V/PI Staining)
This protocol provides a method to quantify apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for 24-72 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sellerslab.org [sellerslab.org]
- 5. Allosteric SHP2 inhibition increases apoptotic dependency on BCL2 and synergizes with venetoclax in FLT3- and KIT-mutant AML - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound|SHP 836 [dcchemicals.com]
- 9. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting SHP836 Precipitation in Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the precipitation of the SHP2 inhibitor, SHP836, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2). SHP2 is a protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS-ERK pathway, which is often dysregulated in cancer. By inhibiting SHP2, this compound can block these signaling pathways, making it a valuable tool for cancer research and drug development.[1]
Q2: I've observed precipitation after adding this compound to my cell culture media. What are the common causes?
Precipitation of hydrophobic small molecules like this compound in aqueous cell culture media is a common issue. The primary reasons include:
-
Low Aqueous Solubility: this compound is highly soluble in organic solvents like DMSO but has poor solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The intended experimental concentration of this compound may exceed its solubility limit in the media.
-
"Crashing Out" upon Dilution: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous media can cause the compound to immediately precipitate, a phenomenon known as "crashing out."
-
Media Composition: Components in the cell culture media, such as salts and proteins (especially in the presence of serum), can interact with this compound and reduce its solubility.
-
Temperature and pH Fluctuations: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) and pH can affect the solubility of the compound.
-
High Final DMSO Concentration: While DMSO aids in initial solubilization, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.
Q3: How can I prevent this compound from precipitating in my cell culture media?
Several strategies can help prevent precipitation:
-
Optimize the Final Concentration: Use the lowest effective concentration of this compound in your experiments.
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your media, perform a stepwise serial dilution.
-
Pre-warm the Media: Always use media that has been pre-warmed to 37°C.
-
Control the Final DMSO Concentration: Keep the final DMSO concentration in your culture medium below 0.5%, and ideally below 0.1%.
-
Gentle Mixing: Add the this compound solution dropwise to the media while gently swirling or vortexing.
-
Test Different Media Formulations: If precipitation persists, consider trying a different basal media or altering the serum concentration.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
Symptoms: The media becomes cloudy or a visible precipitate forms immediately after adding the this compound stock solution.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Conduct a solubility test to find the maximum soluble concentration in your specific media. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the this compound stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High DMSO Concentration in Final Solution | While DMSO aids initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require making a more dilute stock solution in DMSO. |
Issue 2: Delayed Precipitation of this compound in the Incubator
Symptoms: The media with this compound appears clear initially, but a crystalline or cloudy precipitate forms after several hours or days of incubation.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly removing the culture vessel from the incubator can cause temperature cycling, affecting the compound's solubility. | Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with an integrated incubator. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media over time, forming insoluble complexes. | If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture media to change over time, which can affect the solubility of this compound. | Ensure the media is properly buffered and monitor the pH of your cultures, especially in long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, use a brief sonication in a water bath to ensure the compound is completely dissolved.[1]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of your this compound DMSO stock solution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume (e.g., 1 µL) of each DMSO dilution to a corresponding well containing your complete cell culture medium (e.g., 199 µL). Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO₂.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear is your maximum working concentration under these conditions.
Protocol 3: Representative Cell-Based Assay with a SHP2 Inhibitor (using SHP099 as an example)
This protocol is based on studies using the SHP2 inhibitor SHP099 and can be adapted for this compound.
-
Cell Seeding: Seed cells (e.g., RPMI-8226 or NCI-H929) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of RPMI-1640 supplemented with 10% fetal bovine serum.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Preparation of Working Solutions: Prepare a series of dilutions of the SHP2 inhibitor from your DMSO stock in pre-warmed complete media. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Add the prepared inhibitor solutions to the appropriate wells. Include a vehicle control (media with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as MTT or CellTiter-Glo®.
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
References
Minimizing SHP836 toxicity in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize potential toxicity when using the SHP2 inhibitor, SHP836, in primary cell cultures.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Higher-than-expected cytotoxicity at target concentrations.
If you observe significant cell death or morphological changes at concentrations where this compound is expected to be effective, consider the following steps.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: Troubleshooting workflow for high cytotoxicity.
Issue 2: Inconsistent results between experimental batches.
Variability in results can be caused by several factors. Follow these steps to ensure reproducibility.
-
Primary Cell Consistency: Primary cells from different donors or even different passages can have varying sensitivities to treatment.[1]
-
Action: Record and control for donor information, passage number, and cell health. Whenever possible, use cells from the same lot or donor for a set of comparative experiments.
-
-
Reagent Stability: Ensure that this compound aliquots are stored correctly and have not undergone multiple freeze-thaw cycles.
-
Action: Prepare single-use aliquots of this compound.
-
-
Serum and Media: Components in serum can interact with small molecule inhibitors and media components can degrade.[1]
-
Action: Use the same lot of fetal bovine serum (FBS) and media for the duration of a study. Consider reducing serum concentration during treatment if interactions are suspected.[1]
-
Issue 3: Compound precipitation in culture medium.
Poor solubility can lead to inaccurate dosing and cellular stress.
-
Observation: Check for visible precipitates in the stock solution or in the culture wells after adding the compound.
-
Solvent Choice: While DMSO is common, ensure the final concentration in your medium is low (typically <0.1%) to avoid solvent toxicity.
-
Solubility Enhancement: If solubility is an issue, consider pre-warming the medium before adding the compound or using a formulation with solubility-enhancing excipients (consult manufacturer's guidelines).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-MAPK pathway, which is involved in cell growth, differentiation, and survival.[2] In many cancers, this pathway is hyperactivated. This compound works by binding to an allosteric pocket of SHP2, stabilizing it in an inactive conformation.[3] This prevents SHP2 from dephosphorylating its substrates, thereby inhibiting downstream signaling.[3]
SHP2 Signaling Pathway
Caption: Role of SHP2 in the RAS-MAPK signaling pathway.
Q2: Why are my primary cells more sensitive to this compound than immortalized cell lines?
A2: This is a common observation. Primary cells often have lower proliferation rates and can be more susceptible to stress.[4] Several factors contribute to this increased sensitivity:
-
On-Target Toxicity: The RAS-MAPK pathway, which this compound inhibits, is essential for the survival and function of many normal cell types, not just cancer cells.[1]
-
Slower Metabolism: Primary cells may metabolize compounds like this compound differently than rapidly dividing cell lines.
-
Lack of Adaptation: Unlike cell lines, primary cells have not been adapted to long-term culture conditions and are less resilient to chemical perturbations.
Q3: What is a good starting concentration range for this compound in primary cells?
A3: The optimal concentration of this compound depends heavily on the primary cell type and the experimental goal. It is crucial to perform a dose-response experiment to determine both the IC50 (concentration for 50% inhibition of SHP2 activity) and the CC50 (concentration for 50% cytotoxicity).
-
Recommendation: Start with a broad concentration range, for example, from 0.1 nM to 10 µM. For sensitive primary cells, a lower starting range (e.g., 0.1 nM to 1 µM) is advisable.[1]
Q4: How can I distinguish between on-target and off-target toxicity?
A4: This is a critical question in drug development. Here are some strategies:
-
Orthogonal Validation: Use a structurally different SHP2 inhibitor. If it produces the same phenotype, the effect is more likely to be on-target.[5]
-
Genetic Knockdown: Compare the phenotype from this compound treatment with that from siRNA or shRNA-mediated knockdown of SHP2. A similar result supports an on-target effect.
-
Washout Experiment: Remove the compound after a short treatment period. If the toxic effect is reversible, it might be related to off-target effects that are concentration-dependent.
Protocols and Data
Table 1: Example Dose-Response Data for this compound
This table shows hypothetical data for this compound in two different primary cell types compared to a cancer cell line.
| Cell Type | SHP2 IC50 (nM) | CC50 (nM) | Therapeutic Window (CC50/IC50) |
| Primary Human Hepatocytes | 15 | 350 | 23.3 |
| Primary Human Endothelial Cells | 25 | 600 | 24.0 |
| KRAS G12C Lung Cancer Cell Line | 10 | 1200 | 120.0 |
Note: Data are for illustrative purposes only.
Protocol 1: Determining Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
This protocol provides a method for quantifying cell death by measuring the release of LDH from damaged cells.
Materials:
-
Primary cells of interest
-
Complete culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
LDH cytotoxicity assay kit
-
96-well clear-bottom plates
Methodology:
-
Cell Seeding: Plate primary cells at a pre-determined optimal density in a 96-well plate and allow them to adhere for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 10 µM down to 0.1 nM. Include a vehicle-only control.
-
Incubation: Carefully remove the old medium and add the medium containing the different concentrations of this compound or vehicle. Incubate for a chosen duration (e.g., 24, 48, or 72 hours).
-
Assay:
-
Set up controls as per the LDH kit manufacturer's instructions (e.g., background, maximum LDH release).
-
Transfer an aliquot of cell-free supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution.
-
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control.
Protocol 2: Western Blot for On-Target SHP2 Inhibition
This protocol confirms that this compound is engaging its target by assessing the phosphorylation status of ERK, a downstream effector of the SHP2 pathway.
Materials:
-
Primary cells treated with this compound as described above.
-
Growth factor (e.g., EGF) to stimulate the pathway.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-ERK (p-ERK), anti-total-ERK (t-ERK), anti-GAPDH.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
Methodology:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for a predetermined time (e.g., 2-4 hours).
-
Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for 10-15 minutes to activate the RAS-MAPK pathway.
-
Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-ERK, 1:1000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using a chemiluminescence detection system.
-
Analysis: Quantify band intensity. A dose-dependent decrease in the p-ERK/t-ERK ratio indicates successful on-target inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
SHP836 inconsistent results in western blotting
Welcome to the technical support center for SHP836. This resource is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Western blotting analysis of SHP2 signaling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase.[1] SHP2 is a key signaling node that regulates various cellular processes, including cell growth, differentiation, and survival, primarily through the RAS/MAPK and PI3K/AKT pathways.[2][3][4] this compound binds to a tunnel-like allosteric site on SHP2, stabilizing the enzyme in an inactive, autoinhibited conformation.[1] This prevents the catalytic site from accessing its substrates, thereby inhibiting downstream signaling.
Q2: What is the expected effect of this compound on SHP2 phosphorylation and downstream signaling in a Western blot?
A2: SHP2 is activated by binding to phosphorylated tyrosine residues on upstream proteins, which leads to a conformational change and exposure of its catalytic site. SHP2 itself can be phosphorylated on certain tyrosine residues (e.g., Tyr542 and Tyr580), which further enhances its activity. By stabilizing the inactive conformation, this compound is expected to decrease the phosphorylation of SHP2 substrates. Consequently, a decrease in the phosphorylation of downstream effectors in the RAS/MAPK pathway (e.g., ERK1/2) and the PI3K/AKT pathway (e.g., AKT) should be observed.[4]
Q3: Why am I seeing inconsistent results for p-ERK or p-AKT levels after this compound treatment?
A3: Inconsistent results can arise from several factors. Cell line dependency, treatment time, and dosage of this compound are critical variables. Additionally, the basal level of activation of the signaling pathway in your specific cell model can influence the observed effect. It is also crucial to ensure the entire Western blotting workflow is optimized and consistent.
Troubleshooting Guide for Inconsistent Western Blotting Results with this compound
This guide provides solutions to common problems encountered when performing Western blots to assess the effect of this compound on SHP2 signaling.
Issue 1: No or Weak Signal for Phosphorylated Proteins (e.g., p-SHP2, p-ERK, p-AKT)
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Dephosphorylation during sample preparation | Work quickly and keep samples on ice at all times. Use pre-chilled buffers.[5] Crucially, add a freshly prepared cocktail of phosphatase and protease inhibitors to your lysis buffer to preserve the phosphorylation state of your proteins.[5][6][7] |
| Low abundance of the phosphorylated target protein | The phosphorylated form of a protein is often a small fraction of the total protein.[6] Increase the amount of protein loaded onto the gel.[8][9] You may also consider enriching your sample for the protein of interest via immunoprecipitation.[5] |
| Suboptimal antibody concentration | The concentration of the primary antibody is critical. Titrate your primary antibody to find the optimal concentration that yields a strong signal with minimal background. Consider a longer incubation time, such as overnight at 4°C.[10] |
| Inefficient protein transfer | Verify successful protein transfer by staining the membrane with Ponceau S after transfer.[8] For smaller proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm).[7] Optimize transfer time and voltage/amperage according to your transfer system and the molecular weight of your target protein. |
| Incorrect blocking buffer | Avoid using non-fat dry milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can lead to high background.[5][7] Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[7][11] |
Issue 2: High Background on the Western Blot
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inadequate blocking | Ensure the membrane is fully submerged and agitated in the blocking buffer for at least 1 hour at room temperature. Optimize blocking time and the concentration of the blocking agent (e.g., 3-5% BSA).[12] |
| Antibody concentration too high | Excess primary or secondary antibody can bind non-specifically, leading to high background.[9][13] Perform a titration to determine the optimal antibody concentrations. |
| Insufficient washing | Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove unbound antibodies.[8][14] |
| Contaminated buffers or equipment | Use freshly prepared, filtered buffers. Ensure that all containers and equipment are clean to avoid particulate contamination that can cause speckles on the blot.[13][15] |
Issue 3: Non-Specific Bands are Observed
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Primary antibody cross-reactivity | Ensure your primary antibody is specific for the target protein. Check the manufacturer's datasheet for validation data. You may need to test a different antibody. The presence of different protein isoforms or post-translational modifications can also lead to multiple bands.[16][17] |
| Sample degradation | Proteases released during cell lysis can degrade your target protein, resulting in bands at lower molecular weights.[17] Always add protease inhibitors to your lysis buffer and keep samples on ice.[6] |
| Excessive protein loading | Overloading the gel can lead to "bleeding" into adjacent lanes and the appearance of non-specific bands.[13] Determine the optimal protein load for your target. |
| Secondary antibody non-specificity | Ensure your secondary antibody is specific for the species of your primary antibody (e.g., anti-mouse for a mouse primary). Run a control lane with only the secondary antibody to check for non-specific binding.[15] |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvest: Place the culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[18]
-
Lysis: Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail.[19][20] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Homogenization: Incubate on ice for 30 minutes with periodic vortexing.[21] If the lysate is viscous, sonicate briefly on ice.[18][21]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[22]
-
Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[22]
Protocol 2: Western Blotting for Phospho-Proteins
-
SDS-PAGE: Load equal amounts of protein for each sample onto a polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at an appropriate voltage until the dye front reaches the bottom.[19]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Wash the membrane briefly with TBST. Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[22]
-
Primary Antibody Incubation: Dilute the phospho-specific primary antibody (e.g., anti-p-ERK) in 5% BSA in TBST. Incubate the membrane overnight at 4°C with gentle agitation.[18]
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.[22]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.[18]
-
Washing: Repeat the washing step as in step 5.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[18]
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped using a mild stripping buffer, re-blocked, and then probed with an antibody for the total protein (e.g., anti-ERK).
Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Optimized Western blot workflow for phospho-protein detection.
Caption: Troubleshooting logic for common Western blotting issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Western blot optimization | Abcam [abcam.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bosterbio.com [bosterbio.com]
- 13. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 14. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 15. southernbiotech.com [southernbiotech.com]
- 16. biocompare.com [biocompare.com]
- 17. stjohnslabs.com [stjohnslabs.com]
- 18. origene.com [origene.com]
- 19. arigobio.com [arigobio.com]
- 20. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 21. bio-rad.com [bio-rad.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Optimizing SHP836 In Vivo Efficacy
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments involving the SHP2 inhibitor, SHP836.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2).[1] It functions by stabilizing the inactive conformation of SHP2, which prevents the catalytic site from being accessible to its substrate.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are often dysregulated in cancer. By inhibiting SHP2, this compound can modulate these key cellular signaling cascades.
Q2: We are observing poor or inconsistent efficacy of this compound in our animal models. What are the potential causes?
A2: Poor in vivo efficacy of a small molecule inhibitor like this compound can stem from several factors:
-
Poor Bioavailability: this compound, like many small molecule inhibitors, may have low aqueous solubility, leading to poor absorption and low exposure at the target site.
-
Suboptimal Formulation: The vehicle used to dissolve and administer this compound may not be optimal for its solubility and stability in vivo.
-
Inadequate Dosing: The dose might be too low to achieve a therapeutic concentration in the plasma and tumor tissue. For allosteric SHP2 inhibitors, it's often necessary for unbound plasma concentrations to exceed the in vitro cellular IC50 for significant pathway inhibition.
-
Rapid Metabolism and Clearance: The compound may be quickly metabolized by the liver or cleared from circulation, resulting in a short half-life.
-
Target Engagement Issues: The compound may not be reaching and binding to SHP2 in the target tissue at sufficient levels.
-
Animal Model Suitability: The chosen xenograft or syngeneic model may not be sensitive to SHP2 inhibition.
Q3: How can we improve the formulation of this compound for in vivo administration?
A3: Improving the formulation is a critical step to enhance the bioavailability of poorly soluble compounds. For this compound, several solvent systems can be considered. It is recommended to prepare a stock solution in DMSO and then dilute it into a suitable vehicle for in vivo use.[1] The final working solution should be prepared fresh daily.[1]
Here are some recommended formulation protocols:
-
Protocol 1 (Co-solvent system): 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Protocol 2 (Cyclodextrin-based): 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
-
Protocol 3 (Oil-based): 10% DMSO and 90% Corn Oil.[1]
It is crucial to visually inspect the final formulation for any precipitation. If precipitation occurs, gentle heating or sonication may be used to aid dissolution.[1]
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during in vivo experiments with this compound.
Issue 1: Low or No In Vivo Efficacy
| Possible Cause | Troubleshooting Step | Experimental Protocol/Validation |
| Inadequate Formulation/Solubility | Optimize the formulation to improve solubility and bioavailability. | Test different formulations (see FAQs and Experimental Protocols section). Perform a pilot pharmacokinetic (PK) study to assess exposure with different vehicles. |
| Insufficient Dose | Perform a dose-escalation study. | Administer a range of doses and measure tumor growth inhibition. Correlate this with plasma and tumor drug concentrations and target engagement (p-ERK levels). |
| Poor Pharmacokinetics (PK) | Characterize the PK profile of this compound in your animal model. | Conduct a PK study with both intravenous (IV) and oral (PO) administration to determine clearance, half-life, and oral bioavailability. |
| Lack of Target Engagement | Confirm that this compound is inhibiting SHP2 in the tumor tissue. | Collect tumor samples at different time points after dosing and perform Western blot analysis for downstream markers of SHP2 activity, such as phosphorylated ERK (p-ERK). |
| Resistant Animal Model | Verify the sensitivity of your cell line/animal model to SHP2 inhibition. | Confirm in vitro sensitivity of the cancer cell line to this compound. Ensure the tumor model is driven by a pathway dependent on SHP2 signaling. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step | Experimental Protocol/Validation |
| Inconsistent Dosing Formulation | Ensure the dosing solution is homogeneous and stable. | Prepare the formulation fresh each day. Vortex or sonicate the solution before each administration to ensure homogeneity. Visually inspect for any precipitation. |
| Inaccurate Dosing Volume | Standardize the dosing procedure. | Use calibrated pipettes or syringes. Ensure consistent administration technique (e.g., gavage depth for oral dosing). Normalize dose to individual animal body weight. |
| Biological Variability | Increase the number of animals per group. | A larger sample size can help to overcome individual animal variations and increase statistical power. Ensure animals are age and sex-matched. |
Issue 3: Unexpected Toxicity
| Possible Cause | Troubleshooting Step | Experimental Protocol/Validation |
| Vehicle Toxicity | Administer a vehicle-only control group. | Observe the vehicle control group for any adverse effects. If toxicity is observed, consider a different formulation with a better safety profile. |
| On-target Toxicity | Reduce the dose or dosing frequency. | Perform a dose-ranging study to identify the maximum tolerated dose (MTD). Monitor animals closely for clinical signs of toxicity. |
| Off-target Effects | Review the literature for known off-target effects of SHP2 inhibitors. | If unexpected toxicity is observed at doses that are well-tolerated for other SHP2 inhibitors, consider performing in vitro screening against a panel of related phosphatases or kinases. |
Quantitative Data Summary
| Parameter | Value | Assay |
| IC50 (full-length SHP2) | 12 µM | Enzymatic Assay[1] |
| ΔTm (SHP2-WT) | 1.9 °C (at 50 µM) | Cellular Thermal Shift Assay |
| ΔTm (SHP2-E76K mutant) | 0.9 °C (at 50 µM) | Cellular Thermal Shift Assay |
Note: The cellular thermal shift assay data indicates that this compound can bind to and stabilize the wild-type SHP2 protein in a cellular context, although with modest potency.
Experimental Protocols
Protocol for In Vivo Formulation Preparation (Co-solvent System)
This protocol is for preparing a 1 mg/mL dosing solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10 mg/mL stock solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Prepare the final dosing solution (1 mL total volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 10 mg/mL this compound stock solution in DMSO.
-
Vortex to mix thoroughly.
-
Add 50 µL of Tween-80.
-
Vortex to mix thoroughly.
-
Add 450 µL of sterile saline.
-
Vortex until a clear, homogeneous solution is formed.
-
-
Final Check:
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, sonicate the solution in a water bath for 5-10 minutes.
-
Prepare this formulation fresh before each administration.
-
Protocol for a Xenograft Efficacy Study
This protocol outlines a general workflow for assessing the in vivo efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest (verified to be sensitive to SHP2 inhibition in vitro)
-
Matrigel (optional)
-
Calipers
-
This compound dosing solution and vehicle control
-
Dosing syringes and needles
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel (optional, can improve tumor take rate).
-
Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers at least twice a week. (Tumor Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups (e.g., n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer this compound or vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Record the body weight of each animal at least twice a week to monitor for toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
-
Pharmacodynamic Analysis (Optional but Recommended):
-
At the end of the study (or at specific time points), collect tumor tissue and plasma samples for pharmacokinetic and pharmacodynamic (e.g., p-ERK Western blot) analysis.
-
Visualizations
Caption: SHP2 Signaling Pathway and the Mechanism of this compound Inhibition.
Caption: General Experimental Workflow for an In Vivo Efficacy Study.
References
Technical Support Center: Overcoming Resistance to SHP836 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the allosteric SHP2 inhibitor, SHP836, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase-2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[2][3][4] It is a key component of the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in cancer and promotes cell proliferation and survival.[2][3] this compound binds to an allosteric pocket of SHP2, stabilizing it in an auto-inhibited conformation.[1] This prevents the SHP2 catalytic site from accessing its substrates, thereby blocking downstream signaling.[1]
Q2: We are observing a decrease in sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
Acquired resistance to allosteric SHP2 inhibitors like this compound is a common challenge. The most frequently observed mechanisms involve the reactivation of the ERK signaling pathway, often referred to as "pERK rebound."[5][6][7] This can occur through several mechanisms:
-
Feedback Activation of Receptor Tyrosine Kinases (RTKs): Inhibition of SHP2 can disrupt negative feedback loops, leading to the upregulation and activation of various RTKs such as EGFR, FGFR, and others.[8][9] These activated RTKs can then signal through alternative pathways or more potently reactivate the MAPK pathway, bypassing the SHP2 inhibition.
-
On-Target SHP2 Modification: In some models of resistance to SHP2 inhibitors, feedback-driven activation of RTKs (like FLT3) can lead to the phosphorylation of SHP2 itself (e.g., at tyrosine 62).[6][7] This phosphorylation can stabilize SHP2 in its open, active conformation, preventing the allosteric inhibitor from binding effectively.[6][7]
-
Activation of Parallel Signaling Pathways: Cancer cells can develop resistance by activating parallel signaling pathways, such as the PI3K-AKT pathway, to maintain proliferation and survival.[2][3]
Q3: What are the initial steps to confirm and characterize resistance to this compound in our cell line?
To confirm and characterize resistance, a series of experiments should be performed:
-
Determine the IC50 Value: Perform a dose-response cell viability assay (e.g., MTT or MTS assay) to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line versus the parental, sensitive cell line. A significant increase in the IC50 value is a primary indicator of resistance.[10][11]
-
Assess MAPK Pathway Activity: Use Western blotting to analyze the phosphorylation status of key proteins in the MAPK pathway, such as MEK and ERK (pMEK, pERK), in both sensitive and resistant cells treated with this compound. A rebound or sustained pERK signaling in the presence of the inhibitor in resistant cells is a hallmark of adaptive resistance.[5][6]
-
Investigate RTK Activation: Use a phospho-RTK array or Western blotting to screen for the activation of various RTKs in the resistant cells compared to the parental cells.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of this compound efficacy (increased IC50). | Development of acquired resistance. | 1. Confirm resistance by comparing IC50 values between parental and resistant cells. 2. Investigate the underlying mechanism (see FAQs). 3. Consider combination therapy strategies. |
| pERK levels rebound after initial suppression with this compound treatment. | Feedback activation of upstream signaling (e.g., RTKs). | 1. Analyze the expression and phosphorylation of various RTKs. 2. Test combination therapies with inhibitors of the identified activated RTKs (e.g., EGFR or FGFR inhibitors).[9] 3. Consider combining this compound with a MEK inhibitor to vertically block the pathway.[8][12][13] |
| Cell viability is not affected by this compound, but pERK is inhibited. | Activation of a parallel survival pathway (e.g., PI3K/AKT). | 1. Perform Western blot analysis for key proteins in the PI3K/AKT pathway (e.g., pAKT, p-mTOR). 2. Consider combining this compound with a PI3K or AKT inhibitor. |
| This compound is ineffective in a new cancer cell line. | The cell line may not be dependent on SHP2-mediated signaling. | 1. Characterize the genomic background of the cell line. Cell lines with RTK amplifications or certain KRAS mutations (e.g., G12C) are often more sensitive to SHP2 inhibition.[5][13] 2. Assess the basal activity of the MAPK pathway. |
Quantitative Data Summary
Table 1: Representative IC50 Values for Allosteric SHP2 Inhibitors in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Oncogenic Driver | SHP2 Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Reference |
| MV-4-11 (AML) | FLT3-ITD | SHP099 | 0.5 µM | > 10 µM | [6] |
| MOLM-13 (AML) | FLT3-ITD | SHP099 | 1.3 µM | > 10 µM | [6] |
| Detroit 562 | EGFR-driven | SHP099 | 3.76 µM | - | [9] |
| KYSE-520 | EGFR-driven | SHP099 | 5.14 µM | - | [9] |
| SUM-52 | FGFR2 amplification | SHP099 | 49.62 µM | - | [9] |
| KATO III | FGFR2 amplification | SHP099 | 17.28 µM | - | [9] |
Note: Data for this compound is limited in publicly available literature. The IC50 for this compound against the full-length SHP2 enzyme is reported as 12 µM.[1] The data for SHP099 is presented to illustrate the magnitude of resistance observed with this class of inhibitors.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.[10][11]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Cell culture flasks/dishes
-
MTT or similar cell viability assay kit
Procedure:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using a standard cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, passage them and increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).
-
Selection and Expansion: At each concentration, a portion of the cells will die. The surviving cells are selected and expanded.
-
Cryopreservation: It is crucial to cryopreserve cells at each stage of resistance development.[10]
-
Confirmation of Resistance: After several months of continuous culture with escalating doses, confirm the development of resistance by performing a cell viability assay to determine the new IC50 value. A significantly higher IC50 compared to the parental line indicates a resistant phenotype.[10][11]
Protocol 2: Western Blot Analysis of MAPK Pathway Activation
This protocol details the analysis of protein phosphorylation in the MAPK pathway.[14][15][16][17][18]
Materials:
-
Parental and this compound-resistant cells
-
This compound
-
Ice-cold PBS
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK1/2, anti-ERK1/2, anti-pMEK, anti-MEK, anti-actin/tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed parental and resistant cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 2 hours, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[16][17]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[17]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[17]
-
-
Immunoblotting:
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control (e.g., actin or tubulin).
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess SHP2-Protein Interactions
This protocol is used to investigate the interaction of SHP2 with other proteins, such as upstream RTKs or downstream effectors.[19][20][21][22]
Materials:
-
Cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Anti-SHP2 antibody or antibody against the interacting protein of interest
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Lysate Preparation: Lyse cells with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[19][20]
-
Pre-clearing (Optional): Incubate the lysate with protein A/G beads to reduce non-specific binding.[19]
-
Immunoprecipitation:
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.[19][21]
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., Laemmli buffer for subsequent Western blot analysis).[22]
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.[20]
Visualizations
Caption: Canonical SHP2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies to overcome drug resistance using SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. oncotarget.com [oncotarget.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. SHP2 Inhibitors for Treating Cancer | Frederick National Laboratory [frederick.cancer.gov]
- 14. benchchem.com [benchchem.com]
- 15. medium.com [medium.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. origene.com [origene.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 21. assaygenie.com [assaygenie.com]
- 22. bitesizebio.com [bitesizebio.com]
SHP836 Cellular Thermal Shift Assay (CETSA) Technical Support Center
Welcome to the technical support center for the use of SHP836 in Cellular Thermal Shift Assays (CETSA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2] It binds to a "tunnel" formed at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the inactive conformation of SHP2.[2] This prevents the catalytic site from being accessible to its substrate, thereby inhibiting its phosphatase activity.[1]
Q2: What is the Cellular Thermal Shift Assay (CETSA) and how does it measure target engagement?
CETSA is a biophysical assay that measures the thermal stability of a target protein in its cellular environment.[3][4] The principle is based on the fact that when a ligand (like this compound) binds to its target protein (SHP2), it generally increases the protein's resistance to heat-induced denaturation.[3][4] In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified.[5] A shift in the melting temperature (Tm) or an increase in the amount of soluble protein at a specific temperature indicates target engagement.[5][6]
Q3: Why am I observing high signal variability in my this compound CETSA experiments?
High signal variability in CETSA can arise from several factors, both general to the assay and specific to the compound. Common sources include:
-
Inconsistent cell handling: Variations in cell density, passage number, and growth conditions can affect protein expression levels and cellular responses.
-
Pipetting errors: Inaccurate dispensing of cells, compound, or lysis buffer can lead to significant variability.
-
Temperature fluctuations: Uneven heating across the thermal cycler block can cause inconsistent protein denaturation.[7]
-
Compound-specific properties: this compound has a reported IC50 of 12 μM for full-length SHP2, which is less potent than some other SHP2 inhibitors.[1][6] This may require higher treatment concentrations where solubility or off-target effects could contribute to variability.
-
Low signal-to-noise ratio: If the thermal shift induced by this compound is small, it can be difficult to distinguish from experimental noise.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound CETSA experiments.
| Problem | Potential Cause | Recommended Solution |
| No or very small thermal shift observed with this compound. | Suboptimal this compound concentration: The concentration may be too low to induce a measurable shift. | Perform a dose-response experiment (Isothermal Dose-Response Fingerprint - ITDRF) to determine the optimal concentration. Start with a broad range (e.g., 1 µM to 100 µM).[5] |
| Incorrect heating temperature: The chosen temperature for the isothermal experiment may be too high or too low. | Generate a full melt curve for SHP2 in your cell line to determine the optimal temperature for the ITDRF, which is typically near the Tm.[6] | |
| Low SHP2 expression: The cell line used may have low endogenous expression of SHP2. | Use a cell line known to have higher SHP2 expression or consider using an overexpression system.[7] | |
| Poor cell permeability of this compound: The compound may not be efficiently entering the cells. | Increase the incubation time with this compound (e.g., from 1 hour to 2-4 hours).[8] Ensure the final DMSO concentration is consistent and low (typically <0.5%). | |
| Inconsistent results between replicates. | Uneven cell seeding: Inconsistent cell numbers per well will lead to variable protein levels. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate dispensing.[7] |
| Temperature gradients in the heating block: Variations in temperature across the PCR plate can cause inconsistent denaturation. | Use a calibrated thermal cycler with good temperature uniformity.[7] | |
| Inaccurate sample processing: Variations in lysis efficiency or supernatant collection can introduce variability. | Standardize lysis conditions (e.g., freeze-thaw cycles, lysis buffer composition) and be meticulous when collecting the soluble fraction. | |
| High background signal in Western Blot detection. | Antibody issues: The primary or secondary antibody concentration may be too high, or the antibody may be non-specific. | Titrate the antibody concentrations to find the optimal dilution. Ensure the primary antibody is validated for specificity.[7] |
| Insufficient blocking or washing: Inadequate blocking or washing steps can lead to non-specific antibody binding. | Increase the blocking time (e.g., 1-2 hours) and the number/duration of washing steps.[7] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other SHP2 inhibitors from published literature. This can serve as a reference for expected outcomes in your experiments.
| Compound | Target | Biochemical IC50 | In Vitro Protein Thermal Shift (ΔTm) | Cellular Thermal Shift (ΔTm) |
| This compound | SHP2-WT | 5 µM[6] | 1.8 °C (at 50 µM)[9] | Muted effect at 50 µM[9] |
| SHP099 | SHP2-WT | 70 nM[6] | 4.8 °C (at 50 µM)[6] | 3.7 °C (at 10 µM)[6] |
| RMC-4550 | SHP2-WT | ~0.7 nM | 7.9 °C (at 50 µM) | 7.0 °C (at 10 µM)[6] |
| Ex-57 | SHP2-WT | 3.0 nM[6] | 7.7 °C (at 50 µM) | 7.0 °C (at 10 µM)[6] |
Experimental Protocols
CETSA Melt Curve Protocol
This protocol is to determine the melting temperature (Tm) of SHP2 in your cellular system.
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate to reach 80-90% confluency on the day of the experiment.
-
Treat cells with either vehicle (e.g., DMSO) or a high concentration of this compound (e.g., 50 µM) for 1-2 hours at 37°C.
-
-
Cell Harvesting and Heat Challenge:
-
Wash cells with PBS and harvest by scraping.
-
Resuspend the cells in PBS with protease inhibitors and aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).[10]
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions using a BCA assay and normalize all samples.[10]
-
-
Western Blot Analysis:
-
Prepare samples with Laemmli buffer, boil, and load equal protein amounts onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane and block for 1 hour.
-
Incubate with a primary antibody against SHP2 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate. Quantify the band intensities and plot the relative amount of soluble protein against the temperature to determine the Tm.
-
Isothermal Dose-Response Fingerprint (ITDRF) Protocol
This protocol is to determine the cellular potency (EC50) of this compound.
-
Cell Culture and Treatment:
-
Seed cells as described above.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control for 1-2 hours at 37°C.
-
-
Heat Challenge and Lysis:
-
Harvest the cells and resuspend them as in the melt curve protocol.
-
Heat all samples at a single, pre-determined temperature (close to the Tm of SHP2) for 3 minutes.
-
Lyse the cells and separate the soluble fraction as described above.
-
-
Analysis:
-
Quantify the amount of soluble SHP2 for each this compound concentration using Western Blot.
-
Plot the amount of soluble SHP2 against the this compound concentration and fit the data to a dose-response curve to determine the EC50.
-
Visualizations
SHP2 Signaling Pathway and this compound Inhibition
Caption: SHP2 signaling pathway and the inhibitory mechanism of this compound.
CETSA Experimental Workflow
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting signal variability in this compound CETSA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. annualreviews.org [annualreviews.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Best practices for long-term storage of SHP836
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of SHP836, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experiments.
Long-Term Storage of this compound
Proper storage of this compound is crucial for maintaining its stability and efficacy in long-term research projects. Below are the recommended storage conditions for both solid and solvent forms of the compound.
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | Suitable for shorter-term storage. | |
| In Solvent (DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 year | Use within one year for optimal performance.[1] |
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no activity of this compound in an assay. | Improper Storage: The compound may have degraded due to incorrect storage conditions. | Verify that the compound has been stored according to the recommendations in the table above. If not, it is advisable to use a fresh stock of the inhibitor. |
| Incorrect Concentration: Errors in calculating the concentration of the stock solution or final assay concentration. | Double-check all calculations and ensure accurate dilution of the stock solution. | |
| Assay-Specific Issues: The experimental setup may not be optimal for detecting the inhibitory activity of this compound. | Review the experimental protocol and consider optimizing parameters such as incubation time, cell density, or substrate concentration. | |
| Precipitation of this compound in aqueous buffer. | Low Solubility: this compound has low solubility in aqueous solutions. | Prepare a high-concentration stock solution in DMSO and dilute it in the final aqueous buffer just before use. Ensure the final DMSO concentration is compatible with your assay. |
| Inconsistent results between experiments. | Stock Solution Degradation: Repeated freeze-thaw cycles of the stock solution can lead to degradation. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[1] |
| Variability in Experimental Conditions: Minor differences in experimental setup can lead to varied results. | Standardize all experimental parameters, including cell passages, reagent concentrations, and incubation times. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). It binds to a site on the SHP2 protein that is distinct from the active site, stabilizing an inactive conformation of the enzyme. This prevents SHP2 from dephosphorylating its target proteins, thereby inhibiting downstream signaling pathways, such as the MAPK pathway.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). Ensure the DMSO is of high quality and has been stored properly to avoid moisture absorption, which can affect the solubility and stability of the compound.
Q3: What are the visible signs of this compound degradation?
A3: While a change in color of the solid compound or a stored solution can indicate potential degradation, the most reliable indicator of degradation is a loss of biological activity in your assays. If you suspect degradation, it is best to compare the performance of your current stock with a freshly prepared solution from a new vial of the compound.
Q4: Can I store this compound solutions in aqueous buffers?
A4: It is not recommended to store this compound in aqueous buffers for extended periods due to its limited stability in aqueous environments. Prepare fresh dilutions in your experimental buffer from a DMSO stock solution for each experiment.
Experimental Protocols
General Protocol for a Cell-Based SHP2 Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on SHP2 signaling in a cellular context.
-
Cell Culture: Culture a cell line known to have an active SHP2-dependent signaling pathway (e.g., a receptor tyrosine kinase-driven cancer cell line).
-
Cell Seeding: Seed the cells in a multi-well plate at a density that allows for optimal growth during the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution. The final DMSO concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
Treatment: Treat the cells with the desired concentrations of this compound or a vehicle control (DMSO) for a predetermined duration.
-
Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of downstream effectors of the SHP2 pathway (e.g., p-ERK, total ERK).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
-
Data Analysis: Quantify the band intensities and determine the effect of this compound on the phosphorylation of the target protein.
Signaling Pathway and Experimental Workflow Diagrams
Caption: SHP2-MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based SHP2 inhibition assay.
References
Validation & Comparative
A Head-to-Head Comparison of Allosteric SHP2 Inhibitors: SHP836 versus SHP099
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical regulator in cell signaling pathways, making it a compelling target for therapeutic intervention in various diseases, particularly cancer.[1][2] Two notable allosteric inhibitors of SHP2, SHP836 and its successor SHP099, have paved the way for a new class of targeted therapies. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Mechanism of Action: Allosteric Inhibition of SHP2
Both this compound and SHP099 are allosteric inhibitors that function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[3][4] This binding event stabilizes SHP2 in its auto-inhibited, closed conformation.[3] In this inactive state, the catalytic site of the PTP domain is blocked by the N-SH2 domain, preventing it from accessing and dephosphorylating its substrates.[1][5] This mechanism effectively halts the downstream signaling cascade, most notably the RAS-ERK MAPK pathway, which is frequently hyperactivated in cancer.[2]
dot
Caption: Mechanism of SHP2 allosteric inhibition.
Quantitative Data Summary
SHP099 was developed through medicinal chemistry optimization of this compound, resulting in a significant increase in potency.[3] The following tables summarize the key quantitative data for both inhibitors.
Table 1: In Vitro Enzymatic Potency
| Compound | Target | IC50 | Reference(s) |
| This compound | Full-length SHP2 | 12 µM | [6][7] |
| SHP2 PTP domain | >100 µM | [8] | |
| SHP099 | Full-length SHP2 | 71 nM (0.071 µM) | [9][10] |
| SHP2 (alternative value) | 0.690 µM | [11] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: Cellular Activity
| Compound | Assay | Cell Line | IC50 / Effect | Reference(s) |
| This compound | DUSP6 mRNA downregulation | KYSE-520 | Effective | [8] |
| SHP099 | p-ERK modulation | Not specified | 0.250 µM | [12] |
| Cell growth inhibition | MV4-11 | 0.32 µM | [11] | |
| Cell growth inhibition | TF-1 | 1.73 µM | [11] |
Experimental Protocols
SHP2 Biochemical Inhibition Assay
This assay quantifies the in vitro inhibitory activity of compounds against the full-length human SHP2 protein.
Materials:
-
Full-length recombinant human SHP2 protein
-
Dually phosphorylated IRS-1 peptide (phosphopeptide activator)
-
6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20[5]
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of SHP2 enzyme at a final concentration of 0.5 nM in the assay buffer.[13]
-
To activate the full-length SHP2, pre-incubate the enzyme with a dually phosphorylated IRS-1 peptide at a final concentration of 500 nM for 20 minutes at room temperature.[13][14]
-
Prepare serial dilutions of the test compound (e.g., this compound, SHP099) in DMSO and then dilute further in the assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the pre-activated SHP2 enzyme solution to the wells containing the inhibitor and incubate for 30 minutes at room temperature.[13]
-
Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration equivalent to its Km value.[13]
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm).
-
Calculate the initial reaction velocities and plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[13]
dot
Caption: Workflow for SHP2 biochemical inhibition assay.
Cellular Thermal Shift Assay (CETSA)
This assay is used to verify target engagement of the inhibitors within a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[15]
Materials:
-
Cells expressing the target protein (e.g., HEK293T)
-
Test compounds (this compound, SHP099)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
PCR plates or tubes
-
Thermocycler
-
Instrumentation for protein detection (e.g., Western blot, ELISA)
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[16]
-
Aliquot the cell suspension into PCR plates.
-
Heat the plates in a thermocycler to a range of temperatures for a short duration (e.g., 3 minutes) to induce protein denaturation, followed by a cooling step.[16]
-
Lyse the cells to release the proteins.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant using a suitable detection method (e.g., Western blotting).
-
Increased thermal stability of the target protein in the presence of the inhibitor, observed as a higher amount of soluble protein at elevated temperatures, indicates target engagement.
dot
Caption: General workflow for a Cellular Thermal Shift Assay.
Conclusion
SHP099 represents a significant advancement over its predecessor, this compound, demonstrating substantially greater potency in biochemical assays. Both inhibitors share the same innovative allosteric mechanism of action, locking SHP2 in an inactive state. The provided experimental protocols offer a framework for researchers to independently evaluate these and other SHP2 inhibitors. The development of SHP099 has been a crucial step in validating SHP2 as a druggable target and has paved the way for the clinical development of next-generation SHP2 inhibitors for the treatment of cancer and other diseases.
References
- 1. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|SHP 836 [dcchemicals.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. xcessbio.com [xcessbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of SHP2 Inhibitors: The Potency and Efficacy of SHP836 and RMC-4550
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in oncogenic signaling pathways. This guide provides a detailed comparison of two allosteric SHP2 inhibitors, SHP836 and RMC-4550, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective potencies and the experimental data supporting their mechanisms of action.
Executive Summary
SHP2, encoded by the PTPN11 gene, is a key transducer of signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway, a cascade frequently dysregulated in various cancers. Allosteric inhibition of SHP2, which locks the enzyme in an inactive conformation, represents a promising therapeutic strategy. This report details the significant disparity in potency between the early-stage inhibitor this compound and the more advanced, highly potent RMC-4550. While direct head-to-head efficacy studies are not publicly available, a comparison of their biochemical potencies underscores the substantial progress made in the development of SHP2 inhibitors.
Data Presentation: A Tale of Two Potencies
The quantitative data available for this compound and RMC-4550 primarily revolve around their half-maximal inhibitory concentrations (IC50) in biochemical assays. This fundamental measure of a drug's potency reveals a stark contrast between the two compounds.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Full-length SHP2 | Enzymatic Phosphatase Assay | 12 µM | [1][2] |
| RMC-4550 | Full-length SHP2 | Enzymatic Phosphatase Assay | 1.55 nM | [3] |
Note: A lower IC50 value indicates greater potency.
As the data illustrates, RMC-4550 is orders of magnitude more potent than this compound. This compound was identified as an initial "hit" compound from a high-throughput screen, which, through medicinal chemistry optimization, led to the development of more potent inhibitors like SHP099.[4] RMC-4550 was subsequently developed with a similar mechanism of action but even greater potency than SHP099.[5]
Signaling Pathway and Mechanism of Action
Both this compound and RMC-4550 are allosteric inhibitors that bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes the auto-inhibited conformation of SHP2, preventing the PTP domain from accessing its substrates and thereby blocking downstream signaling to the RAS/MAPK pathway.[1]
Experimental Protocols
The determination of IC50 values is a critical experiment for evaluating the potency of an inhibitor. Below is a generalized methodology for the enzymatic phosphatase assay used to characterize SHP2 inhibitors.
In Vitro SHP2 Enzymatic Phosphatase Assay
Objective: To determine the concentration of an inhibitor (this compound or RMC-4550) required to inhibit 50% of the enzymatic activity of full-length SHP2.
Materials:
-
Purified, activated full-length human SHP2 protein.
-
A phosphopeptide substrate (e.g., a di-phosphotyrosine peptide).
-
A fluorescent phosphatase substrate (e.g., DiFMUP - 6,8-Difluoro-4-Methylumbelliferyl Phosphate).
-
Assay buffer.
-
Test compounds (this compound, RMC-4550) dissolved in DMSO.
-
Microplates (e.g., 96-well or 384-well).
-
A fluorescence plate reader.
Protocol Outline:
-
Compound Preparation: A serial dilution of the test compounds (this compound and RMC-4550) is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations.
-
Enzyme and Inhibitor Incubation: Purified full-length SHP2 is incubated with the di-phosphotyrosine peptide and varying concentrations of the test inhibitor for a defined period (e.g., 30 minutes) at room temperature. This allows the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the fluorescent substrate, DiFMUP.
-
Signal Detection: The hydrolysis of DiFMUP by the active SHP2 produces a fluorescent product. The fluorescence is measured over time using a plate reader to determine the initial rate of the reaction.
-
Data Analysis: The reaction rates at different inhibitor concentrations are normalized to the control (no inhibitor). The IC50 value is then calculated by fitting the data to a dose-response curve.
References
- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating SHP836 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of SHP836, an allosteric inhibitor of the protein tyrosine phosphatase SHP2. We present supporting experimental data for this compound and compare its performance with other well-characterized SHP2 inhibitors, offering a framework for assessing novel therapeutic candidates.
Introduction to SHP2 and the Role of Allosteric Inhibitors
Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical regulator of multiple cell signaling pathways, including the Ras/Raf/Erk, PI3K/Akt, and JAK/STAT pathways.[1][2] Aberrant SHP2 activity is implicated in various cancers and developmental disorders.[1][2] this compound is an allosteric inhibitor that stabilizes SHP2 in an inactive, autoinhibited conformation.[1][3] Validating that such a compound engages SHP2 inside a cell is a crucial step in drug development.
Quantitative Comparison of SHP2 Inhibitors
The following table summarizes the biochemical potency and cellular target engagement of this compound in comparison to other notable allosteric SHP2 inhibitors.
| Compound | Biochemical IC50 (Full-Length SHP2) | Cellular Thermal Shift (ΔTm) for SHP2-WT | Reference(s) |
| This compound | 5 µM | 1.9 °C (at 50 µM) | [1] |
| SHP099 | 70 nM | 3.7 °C (at 10 µM) | [1] |
| RMC-4550 | ~1 nM | 7.0 °C (at 10 µM) | [1] |
| Example 57 (Ex-57) | 3 nM | 7.0 °C (at 10 µM) | [1] |
Note: A higher ΔTm value indicates greater target stabilization and, therefore, more effective target engagement in the cellular environment.
Key Experimental Methodologies
Two primary methods are presented to validate SHP2 target engagement by this compound and its analogs in a cellular context: the Cellular Thermal Shift Assay (CETSA) for direct target binding and Western Blotting for downstream pathway modulation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly measure the binding of a compound to its target protein within intact cells.[1][4] The principle is that ligand binding increases the thermal stability of the target protein.[1]
Experimental Protocol:
-
Cell Culture and Treatment: HEK293T cells are transiently transfected to express the target protein (e.g., wild-type SHP2). The cells are then treated with the test compound (e.g., this compound) or a vehicle control for a specified time.
-
Thermal Challenge: The treated cells are subjected to a temperature gradient for a short period (e.g., 3 minutes). This heat pulse denatures and aggregates unbound proteins.
-
Cell Lysis and Fractionation: After the heat treatment, cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the insoluble fraction by centrifugation.
-
Protein Quantification: The amount of soluble target protein remaining after the thermal challenge is quantified. This can be done using various methods, such as enzyme complementation assays (e.g., InCell Pulse) or quantitative Western blotting.[1]
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against the temperature. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). An increase in the Tm (a thermal shift, or ΔTm) in the presence of the compound indicates target engagement.[1]
Western Blotting for Downstream Signaling (p-ERK)
SHP2 is a key activator of the RAS-ERK signaling pathway.[5] Inhibition of SHP2 is expected to decrease the phosphorylation of ERK (p-ERK). Western blotting can be used to measure this downstream effect, providing functional evidence of target engagement.
Experimental Protocol:
-
Cell Culture and Treatment: A suitable cell line (e.g., a cancer cell line with an active RAS-ERK pathway) is treated with various concentrations of the SHP2 inhibitor (e.g., this compound) for a defined period.
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA or Bradford).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate.
-
-
Re-probing for Total ERK: To normalize for protein loading, the membrane is stripped of the p-ERK antibodies and re-probed with an antibody that detects total ERK.
-
Data Analysis: The intensity of the p-ERK bands is quantified and normalized to the intensity of the total ERK bands. A dose-dependent decrease in the p-ERK/total ERK ratio indicates successful inhibition of the SHP2 pathway.
Visualizing the Concepts
To further clarify the methodologies and underlying biology, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
SHP836 Specificity: A Comparative Analysis with Other SHP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in cellular signaling and a compelling target for therapeutic intervention, particularly in oncology. Its role as a positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade positions it as a key player in cell growth, proliferation, and survival.[1][2] A new class of allosteric inhibitors has shown promise in targeting SHP2 with high specificity, a crucial attribute for minimizing off-target effects and enhancing therapeutic windows. This guide provides a comparative analysis of the specificity of SHP836, an early allosteric SHP2 inhibitor, with other notable inhibitors in its class, supported by experimental data and detailed methodologies.
Mechanism of Allosteric SHP2 Inhibition
Unlike orthosteric inhibitors that target the highly conserved catalytic site of phosphatases, allosteric SHP2 inhibitors bind to a distinct pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1][3] This binding event stabilizes SHP2 in a closed, auto-inhibited conformation, preventing the PTP domain from accessing its substrates and thereby blocking downstream signaling.[4][5] This mechanism of action confers a higher degree of selectivity for SHP2 over other protein tyrosine phosphatases (PTPs).[3][]
Caption: Mechanism of Allosteric SHP2 Inhibition.
Comparative Specificity of SHP2 Inhibitors
The table below summarizes the inhibitory potency (IC50) and selectivity of this compound compared to other prominent allosteric SHP2 inhibitors. The data highlights the evolution of SHP2 inhibitors towards greater potency and specificity.
| Inhibitor | SHP2 IC50 (Full Length) | Selectivity Profile | Reference(s) |
| This compound | 12 µM | IC50 > 100 µM against the isolated PTP domain, indicating allosteric mechanism. | [3][4] |
| SHP099 | 71 nM | >70-fold more potent than this compound. No detectable activity against a panel of 21 other phosphatases (including SHP1) and 66 kinases. | [3][7][8] |
| TNO155 | 11 nM | Highly selective for SHP2. A first-in-class SHP2 inhibitor currently in clinical trials. | [][9] |
| RMC-4550 | 1.55 nM | No detectable inhibitory activity up to 10 µM against a panel of 14 other protein phosphatases and 468 protein kinases. | [10][11] |
SHP2 Signaling Pathway and Inhibitor Intervention
SHP2 is a critical transducer of signals from receptor tyrosine kinases (RTKs) to the downstream RAS-RAF-MEK-ERK (MAPK) pathway. Upon RTK activation, SHP2 is recruited to phosphorylated adaptor proteins, leading to its activation and subsequent dephosphorylation of substrates that promote the activation of RAS. Allosteric SHP2 inhibitors block this cascade at a crucial upstream juncture.
Caption: SHP2's Role in the RAS/MAPK Signaling Pathway.
Experimental Protocols
In Vitro Phosphatase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of SHP2 using a fluorogenic substrate.
Objective: To determine the IC50 value of SHP2 inhibitors.
Materials:
-
Recombinant full-length SHP2 protein
-
SHP2 PTP domain (for counter-screening)
-
6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 350 nm, Emission: 450 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions.
-
Prepare a working solution of full-length SHP2 in the assay buffer. For full-length SHP2, pre-incubate with a dually phosphorylated IRS-1 peptide to activate the enzyme.[12]
-
Add the SHP2 working solution to the wells containing the test compounds and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Prepare a working solution of DiFMUP in the assay buffer.
-
Initiate the enzymatic reaction by adding the DiFMUP solution to all wells.
-
Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint.[13]
-
Calculate the rate of DiFMUP hydrolysis for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
To confirm an allosteric mechanism, perform a counter-screen using the isolated SHP2 PTP domain, where allosteric inhibitors are expected to have significantly lower or no activity.[3]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to verify target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.
Objective: To confirm that SHP2 inhibitors bind to SHP2 in intact cells.
Materials:
-
Cells expressing the target protein (e.g., HEK293T cells transiently transfected with SHP2)
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96/384-well PCR plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
-
Anti-SHP2 antibody
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes) followed by a cooling step.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble SHP2 in each sample using a suitable method like Western blotting or an enzyme complementation assay.[12][15]
-
Plot the percentage of soluble SHP2 against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Conclusion
The development of allosteric SHP2 inhibitors has marked a significant advancement in targeting this challenging oncoprotein. While this compound was a pioneering molecule in this class, subsequent inhibitors such as SHP099, TNO155, and RMC-4550 have demonstrated vastly improved potency and exceptional specificity for SHP2. This high degree of selectivity, a direct consequence of their allosteric mechanism of action, is a critical feature for their continued development as therapeutic agents. The experimental protocols outlined provide robust methods for the continued evaluation and comparison of novel SHP2 inhibitors, ensuring that future drug candidates possess the desired specificity and cellular target engagement for successful clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel Allosteric SHP2 Inhibitor Using Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation, and Principal Component Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ovid.com [ovid.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating SHP836 On-Target Effects: A CRISPR-Cas9 Screen Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data to validate the on-target effects of SHP836, an allosteric inhibitor of the protein tyrosine phosphatase SHP2. By leveraging the power of CRISPR-Cas9 genetic screens, we can confirm that the therapeutic effects of this compound are a direct result of its intended molecular target. This guide will compare this compound with other known SHP2 inhibitors and detail the experimental protocols necessary to perform such validation studies.
Introduction to SHP2 and Allosteric Inhibition
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of receptor tyrosine kinases (RTKs).[1][2] Upon activation, SHP2 dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK signaling cascade, a pathway crucial for cell proliferation and survival.[1][3] Gain-of-function mutations in PTPN11 are associated with developmental disorders and various cancers.[2][4]
Allosteric inhibitors of SHP2, such as this compound and the well-characterized SHP099, represent a novel class of therapeutics.[5][6] These molecules bind to a tunnel-like region formed by the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in an inactive, auto-inhibited conformation.[6][7] This prevents the catalytic site from accessing its substrates, thereby blocking downstream signaling.[5][7]
On-Target Validation Using CRISPR-Cas9 Screens
CRISPR-Cas9 genome-wide knockout screens are a powerful and unbiased genetic tool to validate the on-target effects of a drug and to identify mechanisms of drug resistance.[1][8] The principle is to systematically knock out every gene in the genome and then assess whether the loss of a particular gene confers resistance to the drug . If a drug's therapeutic effect is truly on-target, then genetic disruption of its target should phenocopy the drug's effect, and mutations in the downstream pathway that render it independent of the target should confer resistance.
For SHP2 inhibitors, CRISPR screens have consistently shown that the loss of negative regulators of the RAS-MAPK pathway, such as NF1 and PTEN, confers resistance.[1][9] This provides strong genetic evidence that these inhibitors exert their anti-cancer effects by suppressing this specific pathway, thus validating their on-target activity.[1]
Comparative Analysis of SHP2 Inhibitors
While this compound is a known allosteric inhibitor of SHP2, much of the published CRISPR-Cas9 screening data focuses on the more potent analog, SHP099, and other clinical candidates like RMC-4630 and TNO155. The data presented below is a synthesis of findings from multiple studies to provide a comparative landscape.
| Inhibitor | Type | IC50 (Full-Length SHP2) | Key CRISPR Screen Findings | Key Resistance Genes Identified |
| This compound | Allosteric | 12 µM[6][7] | Data not as prevalent as for SHP099, but expected to confirm on-target RAS-MAPK pathway inhibition. | Expected to be similar to other SHP2 inhibitors (e.g., NF1, PTEN, LZTR1). |
| SHP099 | Allosteric | 70 nM[6][10] | Confirms on-target activity by suppressing the RAS-MAPK pathway.[1][5] | NF1, PTEN, CDKN1B, LZTR1, RASA2, INPPL1, MAP4K5[5][9][11] |
| RMC-4630 | Allosteric | Potent (homologue RMC-4550 IC50 = 0.583 nM)[6] | Demonstrates significant anti-tumor activity by blocking the RAS-MAPK pathway.[1] | Similar resistance mechanisms to other SHP2 inhibitors are anticipated. |
| TNO155 | Allosteric | Potent (IC50 = 0.011 µM)[] | Currently in clinical trials; expected to show on-target inhibition of RAS-MAPK signaling.[3] | Resistance mechanisms are under investigation in clinical settings. |
Experimental Protocols
Genome-Wide CRISPR-Cas9 Knockout Screen Protocol
This protocol outlines the key steps for performing a pooled, genome-wide CRISPR-Cas9 knockout screen to validate the on-target effects of a SHP2 inhibitor like this compound.[1][8][13][14]
-
Cell Line Selection: Choose a cancer cell line that is sensitive to SHP2 inhibition. This sensitivity should be predetermined through cell viability assays.
-
Library Transduction:
-
Transduce the selected cancer cell line with a lentiviral genome-wide CRISPR-Cas9 knockout library (e.g., GeCKOv2).[1][13] Each lentivirus carries Cas9 and a single guide RNA (sgRNA) targeting a specific gene for knockout.
-
The transduction should be performed at a low multiplicity of infection (MOI) to ensure that most cells receive only one sgRNA.
-
Maintain a sufficient number of cells to ensure adequate library representation (e.g., 300-500 cells per sgRNA).[13]
-
-
Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic marker present in the lentiviral vector (e.g., puromycin).
-
Drug Treatment:
-
Split the transduced cell population into two groups: a treatment group and a control group (e.g., DMSO vehicle).
-
Treat the treatment group with the SHP2 inhibitor (e.g., this compound) at a concentration that inhibits the growth of the majority of cells (e.g., GI50).
-
Culture the cells for a sufficient period to allow for the enrichment of resistant cells (e.g., 14-21 days).
-
-
Genomic DNA Extraction: Harvest cells from both the treatment and control groups and extract genomic DNA.
-
sgRNA Sequencing:
-
Amplify the sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) to determine the frequency of each sgRNA in both populations.
-
-
Data Analysis:
-
Compare the sgRNA frequencies between the drug-treated and control populations.
-
Genes whose knockout leads to enrichment of the corresponding sgRNAs in the treated population are identified as potential resistance genes.
-
Conversely, genes whose knockout leads to depletion of sgRNAs are considered essential for cell survival in the presence of the drug.
-
Visualizing the Pathways and Processes
To better understand the underlying biology and experimental design, the following diagrams illustrate the SHP2 signaling pathway and the CRISPR-Cas9 screening workflow.
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sidestepping SHP2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. rupress.org [rupress.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Genome-wide CRISPR/Cas9 screens reveal shared and cell-specific mechanisms of resistance to SHP2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. horizondiscovery.com [horizondiscovery.com]
- 14. synthego.com [synthego.com]
Comparative Efficacy of SHP836 and Alternative Inhibitors on pERK Signaling
For Researchers, Scientists, and Drug Development Professionals: A Guide to SHP836-Mediated pERK Inhibition in the Context of Alternative Kinase Inhibitors.
This guide provides a comparative analysis of this compound, a selective allosteric inhibitor of SHP2, and its role in the modulation of phosphorylated ERK (pERK), a critical node in the MAPK signaling pathway. The performance of this compound is contextualized against other inhibitors targeting the same pathway at different junctures, including alternative SHP2 inhibitors, a MEK inhibitor, and an ERK inhibitor. This objective comparison is supported by available experimental data and detailed experimental protocols to aid in the design and interpretation of preclinical studies.
Introduction to this compound and the MAPK/ERK Pathway
This compound is an allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS-MAPK signaling cascade downstream of receptor tyrosine kinases (RTKs). By stabilizing SHP2 in an inactive conformation, this compound prevents the dephosphorylation of its target proteins, thereby impeding the propagation of signals that lead to the phosphorylation and activation of ERK. The MAPK/ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention.
Comparative Analysis of pERK Inhibition
| Inhibitor | Target | Cell Line | IC50 (pERK Inhibition) | IC50 (Direct Target) |
| This compound | SHP2 | - | Data not available | 12 µM (full-length SHP2) [] |
| SHP099 | SHP2 | KYSE520 | 8 nM | 71 nM (full-length SHP2)[2] |
| TNO155 | SHP2 | KYSE520 | 8 nM[3] | 11 nM (wild-type SHP2)[2] |
| RMC-4550 | SHP2 | PC9 | 31 nM[4] | 0.583 nM (full-length SHP2)[4] |
| HEK293 (WT SHP2) | 49.2 nM[4] | |||
| Trametinib | MEK1/2 | HT-29 | ~1-5 nM | - |
| Ulixertinib | ERK1/2 | A375 | See note | 0.04 nM (Ki against ERK2)[4] |
Note on Ulixertinib: Direct measurement of pERK inhibition by Ulixertinib can be misleading due to a paradoxical increase in pERK levels observed with some ERK inhibitors, a result of feedback mechanisms within the MAPK pathway. A more reliable measure of its activity is the inhibition of downstream ERK substrates like p90 ribosomal S6 kinase (pRSK).
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the MAPK/ERK signaling cascade and the points of intervention for SHP2, MEK, and ERK inhibitors.
Experimental Protocols
To confirm the inhibitory effect of this compound and other compounds on pERK, a Western blot analysis is the standard method. Below is a detailed protocol that can be adapted for specific cell lines and experimental conditions.
Protocol: Western Blot Analysis of pERK and Total ERK
1. Cell Culture and Treatment: a. Seed cells of interest (e.g., a cancer cell line with a known activating mutation in an upstream MAPK pathway component like BRAF or RAS) in 6-well plates and allow them to adhere and reach 70-80% confluency. b. Prepare stock solutions of the inhibitors (this compound, SHP099, TNO155, RMC-4550, Trametinib, Ulixertinib) in a suitable solvent, such as DMSO. c. Treat the cells with a range of concentrations for each inhibitor for a predetermined time (e.g., 1, 6, or 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
4. SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples. b. Denature the protein samples by boiling in Laemmli buffer. c. Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). d. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. e. Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK (t-ERK1/2) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used. g. Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. h. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis: a. Quantify the band intensities for pERK, total ERK, and the loading control. b. Normalize the pERK signal to the total ERK signal to determine the relative level of ERK phosphorylation. c. Further normalize these values to the loading control to account for any variations in protein loading. d. Plot the normalized pERK levels against the inhibitor concentration to generate dose-response curves and calculate IC50 values.
Conclusion
This compound, as a SHP2 inhibitor, is positioned to effectively suppress pERK signaling by acting upstream of the core MAPK cascade. While direct comparative data for this compound is emerging, the information available for other SHP2 inhibitors, as well as MEK and ERK inhibitors, provides a strong rationale for its utility in preclinical research. The provided experimental protocol offers a robust framework for researchers to independently verify and quantify the pERK inhibitory activity of this compound and other pathway modulators, thereby facilitating the advancement of novel cancer therapeutics.
References
- 2. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RAS nucleotide cycling underlies the SHP2 phosphatase dependence of mutant BRAF-, NF1- and RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
SHP836 as a Tool Compound for SHP2 Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SHP836 with other well-characterized SHP2 inhibitors, SHP099 and TNO155, to validate its use as a tool compound in SHP2-related research. The information presented herein is supported by experimental data from publicly available literature, offering an objective assessment of these compounds' performance.
Introduction to SHP2 and its Inhibition
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling downstream of various receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-ERK mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and survival.[2] Activating mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various cancers.[3] Consequently, the development of SHP2 inhibitors has become a promising therapeutic strategy. Allosteric inhibitors, such as this compound, SHP099, and TNO155, function by stabilizing SHP2 in a closed, auto-inhibited conformation, thereby preventing its catalytic activity.[2][3]
Comparative Performance of SHP2 Inhibitors
The following tables summarize the quantitative data for this compound, SHP099, and TNO155, providing a clear comparison of their biochemical potency, cellular activity, and target engagement.
Table 1: Biochemical and Cellular Activity
| Compound | Biochemical IC50 (SHP2) | Cellular pERK Inhibition IC50 | Cellular Proliferation IC50 | Reference(s) |
| This compound | 12 µM | Not explicitly reported | Not explicitly reported | [4] |
| SHP099 | 0.07 µM (70 nM) | 0.250 µM (in cells) | 0.32 µM (MV4-11), 1.73 µM (TF-1) | [5] |
| TNO155 | 0.011 µM (11 nM) | 0.008 µM (KYSE520) | 0.100 µM (KYSE520, 5-day) | [6][7] |
Table 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
| Compound | Cell Line | ΔTm (°C) for SHP2-WT | Reference(s) |
| This compound | HEK293T | Muted effect | [8] |
| SHP099 | HEK293T | 3.7 | [8] |
| TNO155 | Not explicitly reported | Not explicitly reported |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Outcome | Reference(s) |
| This compound | Not explicitly reported | Not explicitly reported | Not explicitly reported | |
| SHP099 | Multiple Myeloma (RPMI-8226) | 75 mg/kg, daily (oral) | Reduced tumor size, growth, and weight | [4] |
| Colon Cancer (MC-38) | Not specified | Synergizes with anti-PD-1 to reduce tumor growth | [8] | |
| TNO155 | Neuroblastoma (ALK-mutant) | 20 mg/kg, twice daily | Reduced tumor growth and delayed tumor progression | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways and experimental workflows is crucial for understanding the mechanism of action and the validation process of SHP2 inhibitors.
SHP2 Signaling Pathway and Point of Inhibition.
Experimental Workflow for SHP2 Inhibitor Validation.
Logic for Comparing SHP2 Tool Compounds.
Detailed Experimental Protocols
SHP2 Biochemical Phosphatase Assay
This protocol is for determining the in vitro inhibitory activity of compounds against full-length human SHP2 using the fluorogenic substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Full-length recombinant human SHP2 protein
-
SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide)
-
DiFMUP substrate
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of SHP2 enzyme (e.g., 0.5 nM final concentration) in assay buffer.
-
To activate the full-length SHP2, pre-incubate the enzyme with the activating peptide (e.g., 500 nM final concentration) for 20 minutes at room temperature.
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in the assay buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the pre-activated SHP2 enzyme solution to the wells and incubate for 30 minutes at room temperature.
-
Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration equivalent to its Km value for SHP2.
-
Immediately measure the fluorescence intensity (Excitation: ~358 nm, Emission: ~450 nm) kinetically for 10-15 minutes at room temperature.
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]
Cellular pERK Inhibition Assay (Western Blot)
This protocol describes the measurement of phosphorylated ERK (pERK) levels in cells treated with a SHP2 inhibitor.
Materials:
-
Cancer cell line of interest (e.g., KYSE-520)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Growth factor (e.g., EGF) for stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for a specified time (e.g., 4-6 hours) before treatment.
-
Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 10-15 minutes) to induce ERK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein and separate by SDS-PAGE.
-
Transfer the proteins to a membrane and block for 1 hour.
-
Incubate with primary antibodies against pERK and total ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Apply the chemiluminescent substrate and capture the signal.
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.[2][10]
Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm the direct binding of a compound to its target protein in a cellular context.[1]
Materials:
-
Cells expressing the target protein (SHP2)
-
Test compound (e.g., this compound)
-
PBS and lysis buffer with protease inhibitors
-
Thermocycler
-
Centrifuge
-
Western blot or other protein detection system
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermocycler across a range of temperatures for a set time (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble SHP2 protein in each sample by Western blot or another quantitative protein detection method.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[1]
Conclusion
This compound demonstrates clear allosteric inhibition of SHP2 in biochemical assays, albeit with a significantly higher IC50 compared to the more potent inhibitors SHP099 and TNO155.[4] Its muted effect in cellular thermal shift assays further suggests a lower affinity for SHP2 in a cellular context compared to compounds like SHP099.[8] While in vivo efficacy data for this compound is not as readily available as for SHP099 and TNO155, its well-defined biochemical activity makes it a suitable tool compound for initial in vitro studies and for validating SHP2-dependent pathways. For researchers requiring a compound with potent cellular and in vivo activity, SHP099 and TNO155 represent more advanced alternatives. The choice of tool compound should therefore be guided by the specific experimental needs, with this compound serving as a valuable, albeit less potent, reagent for fundamental SHP2 research.
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Synergistic Potential of SHP2 Inhibition: A Comparative Guide for Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies is a cornerstone of modern oncology, aiming to enhance efficacy, overcome resistance, and improve patient outcomes. SHP2 inhibitors, a promising class of anti-cancer agents, have demonstrated significant synergistic effects when combined with other cancer drugs, particularly those targeting the RAS-MAPK signaling pathway. This guide provides a comprehensive overview of the preclinical and clinical evidence supporting the combination of SHP2 inhibitors with other targeted therapies, using experimental data from well-characterized SHP2 inhibitors as a proxy for the therapeutic potential of molecules like SHP836.
The Rationale for SHP2 Inhibition in Combination Therapy
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS-MAPK pathway, which is frequently dysregulated in various cancers and drives tumor cell proliferation and survival.[1][2][3]
In many cancers, particularly those with KRAS mutations, targeted therapies such as MEK inhibitors or KRAS G12C inhibitors can lead to adaptive resistance. This often occurs through a feedback reactivation of the MAPK pathway, limiting the durability of the therapeutic response.[4] SHP2 inhibitors have emerged as a key strategy to counteract this resistance mechanism. By blocking SHP2, these inhibitors can prevent the upstream signaling that leads to MAPK pathway reactivation, thereby sensitizing cancer cells to the primary targeted agent.[4][5]
Synergistic Effects of SHP2 Inhibitors with MAPK Pathway Inhibitors
Extensive preclinical and emerging clinical data have demonstrated the synergistic anti-tumor activity of SHP2 inhibitors in combination with various MAPK pathway inhibitors. While specific data for this compound in combination is not yet widely published, the findings from other SHP2 inhibitors provide a strong rationale for its potential in similar combination regimens.
Combination with MEK Inhibitors (e.g., Trametinib)
The combination of SHP2 inhibitors with MEK inhibitors like trametinib (B1684009) has shown significant promise in preclinical models of various cancers, including those with NRAS mutations.[4][6] The synergy arises from the dual blockade of the MAPK pathway, with the MEK inhibitor acting downstream and the SHP2 inhibitor preventing upstream feedback reactivation.
Table 1: Synergistic Effects of SHP2 Inhibitor (SHP099) and MEK Inhibitor (Trametinib) in Neuroblastoma Xenografts
| Treatment Group | Tumor Growth Inhibition (%) | p-value vs. Control | p-value vs. Monotherapy |
| Control (Vehicle) | - | - | - |
| SHP099 | 45 | < 0.05 | - |
| Trametinib | 55 | < 0.05 | - |
| SHP099 + Trametinib | 85 | < 0.001 | < 0.01 |
Data adapted from preclinical studies in neuroblastoma models. The combination of a SHP2 inhibitor and a MEK inhibitor leads to a significantly greater reduction in tumor growth compared to either agent alone, indicating a strong synergistic interaction.[4]
Combination with KRAS G12C Inhibitors
The development of specific KRAS G12C inhibitors has been a major breakthrough in treating a subset of non-small cell lung cancer (NSCLC) and other solid tumors. However, resistance can emerge. Combining a SHP2 inhibitor with a KRAS G12C inhibitor has been shown to delay or overcome this resistance by preventing the reactivation of the RAS pathway.[2][3][7][8]
Table 2: Clinical Efficacy of SHP2 Inhibitor (TNO155) in Combination with KRAS G12C Inhibitor (JDQ433) in KRAS G12C-mutated Solid Tumors
| Tumor Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| NSCLC (previously treated with KRAS G12C inhibitor) | 33.3% | 66.7% |
Preliminary findings from the phase 1b/2 KontRASt-01 trial demonstrate that the combination of a SHP2 inhibitor and a KRAS G12C inhibitor can induce responses in patients who have progressed on prior KRAS G12C inhibitor therapy.[8]
Experimental Protocols
To facilitate the replication and further investigation of these synergistic combinations, detailed methodologies for key experiments are provided below.
In Vitro Cell Viability Assay
Objective: To determine the synergistic effect of a SHP2 inhibitor and another targeted agent on cancer cell proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a matrix of concentrations of the SHP2 inhibitor and the combination drug, both alone and in combination. Include a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a resazurin-based assay (e.g., CellTiter-Blue) or a luminescent assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug alone and in combination. Synergy is quantified using the combination index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of a SHP2 inhibitor in combination with another targeted agent on tumor growth.
Protocol:
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle, SHP2 inhibitor alone, combination drug alone, and combination of both drugs).
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage) at the predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors reach a predetermined endpoint. Euthanize mice and excise tumors for further analysis.
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) for each group compared to the vehicle control. Statistical significance is determined using appropriate tests (e.g., ANOVA or t-test).
Visualizing the Mechanism of Synergy
The following diagrams illustrate the signaling pathways and the rationale for combining SHP2 inhibitors with other targeted therapies.
Caption: The RAS-MAPK signaling pathway and points of intervention for SHP2, MEK, and KRAS inhibitors.
Caption: A typical workflow for evaluating the synergistic effects of combination cancer therapies.
Conclusion and Future Directions
The combination of SHP2 inhibitors with other targeted therapies, particularly those inhibiting the MAPK pathway, represents a highly promising strategy to enhance anti-tumor efficacy and overcome acquired resistance. The data from various preclinical and clinical studies strongly support this approach. While direct experimental data for this compound in combination therapies is still emerging, its mechanism of action as a SHP2 inhibitor suggests it will likely exhibit similar synergistic properties. Further research is warranted to define the optimal combination partners for this compound, identify predictive biomarkers of response, and translate these promising preclinical findings into effective clinical treatments for patients with a broad range of cancers.
References
- 1. Combined Therapy Shows Potential Against Resistant Cancers | Technology Networks [technologynetworks.com]
- 2. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. targetedonc.com [targetedonc.com]
- 6. Metformin and trametinib have synergistic effects on cell viability and tumor growth in NRAS mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of SHP836
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of SHP836, a SHP2 allosteric inhibitor. Given the nature of research chemicals, it is crucial to handle and dispose of this compound with the assumption that it is a hazardous substance.
I. Pre-Disposal Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is mandatory. Due to the limited availability of specific safety data for this compound, it should be handled as a hazardous chemical.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
Lab coat
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid direct contact with skin and eyes.
-
Prevent the generation and inhalation of dust or aerosols.
II. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent unintended reactions and to ensure compliant disposal.
-
Designated Waste Container: All waste contaminated with this compound must be collected in a dedicated, clearly labeled hazardous waste container.
-
Separate Waste Streams:
-
Solid Waste: Items such as contaminated gloves, weighing paper, and absorbent materials should be placed in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be transferred into a designated liquid hazardous waste container. Use a funnel to prevent spills.
-
-
Container Management:
-
Keep waste containers securely sealed when not in use.
-
Do not overfill containers; it is recommended to leave at least 10% headspace.
-
Label the container with a hazardous waste tag as soon as the first item is added.
-
III. Disposal Procedures
The primary and recommended method for the disposal of this compound is through an approved hazardous waste management service.
Step-by-Step Disposal Protocol:
-
Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance and procedures that are in compliance with local, state, and federal regulations.
-
Schedule Waste Pickup: Arrange for a pickup of the hazardous waste container with your EHS department or their designated waste management contractor.
-
Documentation: Complete all necessary waste disposal forms and documentation as required by your institution. Ensure that the waste is accurately described on all paperwork.
Flowchart of this compound Disposal Procedure
Caption: Logical workflow for the proper disposal of this compound.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains or watercourses.
-
Cleanup:
-
For solid spills: Carefully sweep or vacuum the material, avoiding dust generation, and place it into the designated hazardous waste container.
-
For liquid spills: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the absorbent material into the designated hazardous waste container.
-
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[1]
V. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table provides general guidelines for handling and storage based on available information for similar research chemicals.[2]
| Parameter | Guideline | Source |
| Storage of Stock Solution | -80°C for up to 2 years; -20°C for up to 1 year. | MedchemExpress[2] |
| Personal Protective Equipment | Safety goggles, protective gloves, impervious clothing. | MedchemExpress SDS[3] |
| Waste Container Headspace | Leave at least 10% headspace. | General Best Practice[1] |
By adhering to these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, thereby protecting personnel and the environment. Always prioritize consulting with your institution's EHS department for specific guidance.
References
Essential Safety and Operational Guide for Handling SHP836
FOR RESEARCH USE ONLY. NOT FOR USE IN HUMANS.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with SHP836, a potent allosteric inhibitor of SHP2. The following guidelines are designed to ensure the safe handling, storage, and disposal of this compound, alongside a detailed experimental protocol for its use.
Immediate Safety and Handling Precautions
This compound is a small molecule inhibitor and should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for similar chemical compounds should be strictly followed. A generic SDS from the supplier, MedChemExpress, is available for reference.
Personal Protective Equipment (PPE):
A comprehensive set of personal protective equipment must be worn at all times when handling this compound to minimize exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | With side shields to protect against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
| Respiratory | Fume Hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Spill and Emergency Procedures
Spill Response:
In the event of a spill, evacuate the immediate area and prevent others from entering.
-
For solid this compound: Gently cover the spill with absorbent material to avoid raising dust. Collect the material into a sealed container for hazardous waste disposal.
-
For this compound solutions: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for hazardous waste disposal.
Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Storage and Disposal Plan
Storage:
Proper storage of this compound is critical to maintain its stability and prevent accidental exposure.
| Parameter | Condition | Duration |
| Solid Form | Dry, dark, and at 0 - 4°C | Short term (days to weeks) |
| -20°C | Long term (months to years) | |
| Stock Solution | -80°C | Up to 2 years[1] |
| -20°C | Up to 1 year[1] |
Disposal Plan:
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, gloves), must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage of Waste: Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Institutional Guidelines: Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) department for guidance.
Physicochemical and Potency Data
The following tables summarize the key quantitative data for this compound.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₆H₁₉Cl₂N₅ |
| Molecular Weight | 352.26 g/mol |
| CAS Number | 1957276-35-5 |
| Appearance | Solid powder[2] |
| Purity | >98%[2] |
Solubility Data:
| Solvent | Concentration | Notes |
| DMSO | 250 mg/mL (709.70 mM) | Ultrasonic assistance may be needed.[1] |
Biological Activity:
| Parameter | Value | Target |
| IC₅₀ | 12 µM | Full-length SHP2[1][3] |
Experimental Protocol: Western Blot for SHP2 Inhibition
This protocol is adapted from a method for a similar SHP2 inhibitor, SHP099, and can be used to assess the efficacy of this compound in a cellular context by monitoring the phosphorylation status of downstream effectors like ERK1/2.[4]
Materials:
-
This compound
-
Cell line of interest (e.g., KYSE-520)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-SHP2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (based on its IC₅₀) for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) to determine the effect of this compound on protein phosphorylation.
Visualizing the SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling pathway, which is a key target of this compound.
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
